BMS-960
Description
Propriétés
Formule moléculaire |
C26H23F3N4O5 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C26H23F3N4O5/c27-26(28,29)20-21(16-5-2-1-3-6-16)31-37-22(20)24-30-23(32-38-24)17-10-8-15(9-11-17)19(34)14-33-12-4-7-18(13-33)25(35)36/h1-3,5-6,8-11,18-19,34H,4,7,12-14H2,(H,35,36)/t18-,19+/m0/s1 |
Clé InChI |
KEQLVIFRZVZQOA-RBUKOAKNSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS-960; BMS 960; BMS960. |
Origine du produit |
United States |
Foundational & Exploratory
The Core of BMS-960 S1P1 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically detailing the signal transduction pathway of BMS-960 is limited. This guide provides a comprehensive overview of the Sphingosine-1-Phosphate Receptor 1 (S1P1) signaling pathway and leverages available preclinical data on BMS-986104, a structurally related S1P1 receptor modulator developed by Bristol Myers Squibb, to infer the likely mechanism of action of this compound.
Introduction to the S1P1 Receptor and its Endogenous Ligand
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and cellular migration.[1][2][3] Its endogenous ligand, sphingosine-1-phosphate (S1P), is a bioactive lipid metabolite found in high concentrations in blood and lymph.[2][3] The S1P gradient between the circulation and lymphoid tissues is crucial for the egress of lymphocytes from lymph nodes.[2]
The S1P1 Receptor Signaling Cascade
Upon binding of S1P, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling pathway involves the coupling to inhibitory G proteins (Gαi/o).
Key downstream events include:
-
Inhibition of Adenylyl Cyclase: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of PI3K/Akt Pathway: The βγ subunits of the G protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and proliferation.
-
Activation of MAPK/ERK Pathway: S1P1 signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).
-
Rac GTPase Activation: S1P1 activation promotes the activation of the small GTPase Rac, which is involved in cytoskeletal rearrangements and cell migration.[1]
-
Receptor Internalization: Following agonist binding, the S1P1 receptor is internalized, a process mediated by β-arrestin. This internalization is a key mechanism for regulating receptor signaling and is thought to be crucial for the therapeutic effect of S1P1 modulators in autoimmune diseases.[2]
Figure 1: Simplified S1P1 Receptor Signaling Pathway.
This compound: A Potent and Selective S1P1 Receptor Agonist
This compound is described as a potent and selective isoxazole-containing S1P1 receptor agonist.[4][5] Its development focuses on achieving a stereospecific synthesis for potential use in treating autoimmune diseases.[4][5] While specific data on its interaction with the S1P1 receptor is not publicly available, its classification as a potent agonist suggests it effectively mimics the action of S1P, leading to the activation of the aforementioned signaling pathways.
Insights from a Related Compound: BMS-986104
BMS-986104 is another S1P1 receptor modulator from Bristol Myers Squibb with available preclinical data. It is described as a differentiated S1P1 receptor modulator that exhibits ligand-biased signaling.[6][7][8] This means it can differentially activate downstream signaling pathways compared to the endogenous ligand or other synthetic agonists.
Quantitative Preclinical Data for BMS-986104-P (the active phosphate (B84403) metabolite)
The following tables summarize the in vitro potency of BMS-986104-P in various assays, providing a likely parallel for the activity of this compound.
| Assay | Cell Line | Endpoint | EC50 (nM) | % Max Response |
| GTPγS Binding (S1P1) | CHO | G-protein activation | 0.03 | 100 |
| GTPγS Binding (S1P3) | CHO | G-protein activation | >1000 | N/A |
| cAMP Inhibition | CHO | Gαi activation | 0.02 | 100 |
| ERK Phosphorylation | CHO | MAPK pathway | 1.2 | 100 |
| Receptor Internalization | CHO | β-arrestin pathway | 0.2 | 60 |
| Data sourced from Dhar et al., ACS Med Chem Lett. 2016.[6] |
In Vivo Data: Lymphopenia Induction by BMS-986104 in Mice
| Compound | Dose (mg/kg) | Maximum Lymphocyte Reduction (%) |
| BMS-986104 | 0.1 | ~80 |
| BMS-986104 | 1 | ~85 |
| BMS-986104 | 10 | ~90 |
| Data sourced from Dhar et al., ACS Med Chem Lett. 2016.[6] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize S1P1 receptor agonists can be inferred from the literature on BMS-986104.
GTPγS Binding Assay
This assay measures the activation of G proteins by the receptor.
Figure 2: GTPγS Binding Assay Workflow.
Receptor Internalization Assay
This assay quantifies the agonist-induced internalization of the S1P1 receptor.
Figure 3: Receptor Internalization Assay Workflow.
Conclusion
This compound, as a potent and selective S1P1 receptor agonist, is poised to modulate the S1P1 signaling pathway effectively. Based on the data from the closely related compound BMS-986104, it is anticipated that this compound will be a full agonist for G-protein activation (as measured by GTPγS binding and cAMP inhibition) and may exhibit biased signaling with respect to β-arrestin recruitment and subsequent receptor internalization. This profile is significant as it suggests a potential for achieving therapeutic efficacy in autoimmune diseases through potent lymphocyte sequestration, while possibly offering a differentiated safety profile compared to non-biased S1P1 agonists. Further publication of specific data for this compound will be necessary to fully elucidate its unique signaling properties.
References
- 1. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to BMS-986165 (Deucravacitinib) for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BMS-986165, now known as Deucravacitinib (B606291), a first-in-class, oral, selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor. Deucravacitinib represents a significant advancement in the targeted therapy of immune-mediated diseases, offering a distinct mechanism of action that differentiates it from pan-Janus kinase (JAK) inhibitors.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action: Allosteric Inhibition of TYK2
TYK2 is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[4][5] These kinases are crucial for transducing signals from cytokine receptors on the cell surface to the nucleus, a process known as the JAK-STAT signaling pathway.[6][7] TYK2 is specifically involved in mediating the signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][4][5][8] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[6][9][10]
Unlike traditional JAK inhibitors that bind to the conserved active (ATP-binding) site in the kinase domain (JH1), Deucravacitinib employs a unique allosteric mechanism.[11][12][13] It selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[11][14][15] This binding event locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[11][13][14] This novel mechanism is the basis for its unprecedented selectivity for TYK2 over JAK1, JAK2, and JAK3, which may contribute to a more favorable safety profile by avoiding the inhibition of pathways mediated by other JAK family members.[6]
Quantitative Data: Potency and Selectivity
Deucravacitinib is a highly potent inhibitor of TYK2, binding to the pseudokinase domain with high affinity.[16][17] Its unique mechanism confers an exceptional level of selectivity against other JAK family kinases.[16]
Table 1: Potency and Selectivity of Deucravacitinib (BMS-986165)
| Target/Assay | Metric | Value | Reference |
|---|---|---|---|
| TYK2 Pseudokinase Domain | Ki | 0.02 nM | [16][17] |
| TYK2 (Cellular Assay) | IC50 | 1.0 nM | [14] |
| IL-23, IL-12, Type I IFN Signaling | IC50 Range | 2 - 14 nM | [17] |
| Selectivity (TYK2 vs JAK1/2/3) | Fold-Selectivity | 100 to 2000-fold |[11] |
Key Preclinical and Clinical Findings
Deucravacitinib has demonstrated efficacy in multiple preclinical models of autoimmune disease and has undergone extensive clinical evaluation, leading to its approval for moderate-to-severe plaque psoriasis.[1][9][16]
Preclinical Efficacy
In murine models, Deucravacitinib showed dose-dependent activity and efficacy in autoimmune conditions including psoriasis, lupus, and colitis.[16][18] These studies confirmed that potent and selective suppression of the IL-23/Th17, IL-12/Th1, and Type I IFN pathways results in robust efficacy.[18]
Clinical Efficacy in Psoriasis
The pivotal Phase 3 trials, POETYK PSO-1 and POETYK PSO-2, demonstrated the superiority of Deucravacitinib over both placebo and the PDE4 inhibitor apremilast (B1683926) in treating moderate-to-severe plaque psoriasis.[3][19][20] Efficacy was shown to be sustained through up to three years of continuous treatment.[21][22]
Table 2: Summary of Key Phase 3 Efficacy Data in Psoriasis (POETYK PSO-1)
| Endpoint (at Week 16) | Deucravacitinib (6 mg QD) | Placebo | Apremilast (30 mg BID) | Reference |
|---|---|---|---|---|
| PASI 75 Response | 58.4% | 12.7% | 35.1% | [21] |
| sPGA 0/1 (clear/almost clear) | 53.6% | 7.2% | 32.1% |[22] |
PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment.
Efficacy in Other Immune-Mediated Diseases
Deucravacitinib has also shown promising results in other immune-mediated diseases:
-
Psoriatic Arthritis (PsA): A Phase 2 trial demonstrated significant improvements in ACR-20 response rates compared to placebo.[12][13]
-
Systemic Lupus Erythematosus (SLE): The Phase 2 PAISLEY trial met its primary endpoint, showing a significantly greater proportion of patients achieving an SRI-4 response compared to placebo.[23]
-
Inflammatory Bowel Disease (IBD): Deucravacitinib has shown efficacy in preclinical models of IBD and has been studied in clinical trials for ulcerative colitis.[18][24]
Experimental Protocols for In Vitro and In Vivo Research
The following sections outline generalized protocols for assessing TYK2 inhibitors, based on methodologies reported in the literature.
In Vitro Cellular Assay: STAT Phosphorylation
This protocol describes a method to measure the potency of a TYK2 inhibitor by quantifying the phosphorylation of a downstream STAT protein in response to cytokine stimulation in human cells.
Objective: To determine the IC50 value of a compound against cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells) under standard conditions.[16]
-
Compound Preparation: Prepare a serial dilution of Deucravacitinib or the test compound in an appropriate solvent like DMSO.
-
Treatment: Pre-incubate the cells with the compound dilutions or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Add a specific cytokine to stimulate a TYK2-dependent pathway (e.g., IFN-α for TYK2/JAK1, IL-12 for TYK2/JAK2).[16]
-
Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), stop the reaction and lyse the cells to extract proteins.
-
Quantification: Measure the levels of phosphorylated STAT (pSTAT) and total STAT using a suitable method such as ELISA, Western Blot, or flow cytometry with phospho-specific antibodies.
-
Data Analysis: Normalize pSTAT levels to total STAT. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Murine Model of Psoriasis
This protocol outlines a general workflow for evaluating the efficacy of an oral TYK2 inhibitor in an Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.
Objective: To assess the in vivo efficacy of Deucravacitinib in reducing psoriasis-like skin inflammation.
Methodology:
-
Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week.
-
Disease Induction: Apply a daily topical dose of Imiquimod cream to the shaved backs and/or ears of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control, Deucravacitinib (e.g., 7.5, 15, 30 mg/kg), and a positive control if desired.[16]
-
Drug Administration: Administer the compound orally (e.g., via oral gavage) once or twice daily, starting from the day of disease induction.
-
Clinical Scoring: Monitor the mice daily for body weight and clinical signs of inflammation. Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4.
-
Tissue Collection: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Endpoint Analysis:
-
Histology: Analyze skin sections (H&E staining) for epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Gene Expression: Measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the skin using qRT-PCR.
-
Flow Cytometry: Analyze immune cell populations in the skin and spleen.
-
Conclusion
BMS-986165 (Deucravacitinib) is a pioneering therapeutic agent that has validated the pseudokinase domain of TYK2 as a druggable target. Its unique allosteric mechanism provides remarkable selectivity, translating into a potent and specific inhibitor of key cytokine pathways implicated in a wide spectrum of immune-mediated diseases. The robust preclinical and clinical data, particularly in psoriasis, underscore its significance as both a powerful tool for immunology research and a valuable therapeutic option for patients.
References
- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 6. revvity.com [revvity.com]
- 7. bms.com [bms.com]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 13. The Expanding Therapeutic Potential of Deucravacitinib Beyond Psoriasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 18. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]
- 19. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]
- 22. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. firstwordpharma.com [firstwordpharma.com]
- 24. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LPA1 Receptor Antagonist BMS-986020 in Vascular Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986020, and its implications for vascular biology. While the primary clinical development of BMS-986020 and its successor, BMS-986278, has focused on fibrotic diseases, the foundational mechanism of LPA1 antagonism holds significant relevance for vascular processes such as angiogenesis, endothelial function, and smooth muscle cell dynamics. This document details the underlying signaling pathways, summarizes key preclinical and in vitro quantitative data, and provides relevant experimental methodologies.
Introduction to LPA1 Signaling in the Vasculature
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on the cardiovascular system by signaling through at least six G protein-coupled receptors (GPCRs), LPA1-6.[1] LPA is found in high concentrations in atherosclerotic lesions and is produced by activated platelets, making it a key player in vascular disease and thrombosis.[2][3]
The LPA1 receptor, in particular, is a critical mediator of pathological processes within the vessel wall. It couples to multiple G protein families (Gi/o, Gq/11, and G12/13) to initiate downstream signaling cascades that regulate fundamental cellular responses in both endothelial cells (ECs) and vascular smooth muscle cells (VSMCs).[1][4]
-
In Vascular Smooth Muscle Cells (VSMCs): LPA1 activation promotes proliferation, migration, and contraction. These effects are central to the pathogenesis of atherosclerosis and intimal hyperplasia following vascular injury.[5][6]
-
In Endothelial Cells (ECs): LPA signaling influences cell migration, proliferation, barrier function (permeability), and the expression of adhesion molecules and chemokines, which are crucial steps in inflammation and angiogenesis.[6][7][8]
BMS-986020 is a potent, orally bioavailable antagonist of the LPA1 receptor.[3] By blocking the binding of LPA to LPA1, it inhibits these downstream signaling events, offering a therapeutic strategy to mitigate pathological vascular remodeling.
Quantitative Data Summary
The following tables summarize the available quantitative data for BMS-986020 and its closely related successor, BMS-986278, from preclinical and in vitro studies.
Table 1: In Vitro Pharmacology of BMS-986020 & BMS-986278
| Compound | Parameter | Assay | Value | Reference |
| BMS-986020 | pKB | Calcium Mobilization (CHOLPA1 cells) | ~8.0 | [9] |
| pEC50 (Inverse Agonism) | Dynamic Mass Redistribution (DMR) | 7.06 | [9] | |
| BMS-986278 | Kb | Human LPA1 Binding | 6.9 nM | [2] |
Table 2: Preclinical In Vivo Data for BMS-986020 in a Vascular Context (tMCAO Stroke Model)
| Parameter | Treatment | Result | Percent Change vs. Vehicle | Reference |
| Angiogenesis | BMS-986020 (5 mg/kg) | Increased CD31+ cells (endothelial marker) in the ischemic penumbra at Day 15. | Data not quantified in publication | [10][11] |
| Lipid Peroxidation | BMS-986020 (5 mg/kg) | Reduced 4-HNE-positive cells in the ischemic core at Day 1. | ~50% reduction | [10] |
| Microglial Activation | BMS-986020 (5 mg/kg) | Reduced Iba1-positive cells in the ischemic core at Day 1. | ~45% reduction | [10] |
Table 3: Preclinical Pharmacokinetics of BMS-986278
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Mouse | 70% | 37 | [12][13] |
| Rat | 100% | 15 | [12][13] |
| Monkey | 79% | 2.0 | [12][13] |
Signaling Pathways and Mechanism of Action
BMS-986020 acts by competitively inhibiting the LPA1 receptor, thereby blocking the initiation of multiple downstream signaling pathways that contribute to vascular pathology.
LPA1 Signaling in Vascular Smooth Muscle Cells (VSMCs)
In VSMCs, LPA1 activation is strongly linked to proliferation and migration, key events in the formation of atherosclerotic plaques and restenosis. The primary pathways involve Gi and G12/13 activation. Antagonism by BMS-986020 blocks these cascades, reducing VSMC migration and proliferation.
LPA1 Signaling in Endothelial Cells (ECs)
In endothelial cells, LPA1 signaling is crucial for angiogenesis and regulating vascular permeability. Activation of LPA1 by LPA stimulates EC migration and proliferation, contributing to the formation of new blood vessels. It can also lead to the expression of pro-inflammatory molecules. BMS-986020 can inhibit these processes, suggesting a potential role in modulating angiogenesis and vascular inflammation.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid effects on atherosclerosis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid (LPA) in Vascular Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid in atherosclerotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid induces vasodilation mediated by LPA1 receptors, phospholipase C, and endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid causes endothelial dysfunction in porcine coronary arteries and human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMS-986020, a Specific LPA1 Antagonist, Provides Neuroprotection against Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
- 13. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
The Potential Anti-Tumor Activity of BMS-960: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] While primarily investigated for its role in immune modulation and vascular biology, the S1P signaling axis is increasingly recognized for its multifaceted involvement in cancer progression. This technical guide consolidates the current understanding of the potential anti-tumor activities of a selective S1P1 agonist like this compound, drawing upon the broader knowledge of S1P1 signaling in oncology. It is important to note that while the theoretical framework is robust, specific preclinical and clinical data on the anti-tumor efficacy of this compound are not extensively available in the public domain. The information presented herein is based on the established roles of the S1P1 pathway in cancer biology and data from studies on other S1P1 modulators.
The sphingosine-1-phosphate (S1P) signaling pathway plays a critical role in a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[2][3][4] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. S1P1, in particular, has been a subject of intense research due to its high expression in various cell types, including tumor cells, endothelial cells, and immune cells.[4] Activation of S1P1 initiates a cascade of downstream signaling events that can either promote or inhibit tumor progression depending on the cellular context and tumor microenvironment.
Core Mechanism of Action: S1P1 Receptor Agonism
As a selective S1P1 agonist, this compound is designed to mimic the action of the endogenous ligand, S1P, at the S1P1 receptor. Upon binding, it is anticipated to induce conformational changes in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This activation triggers a cascade of downstream signaling pathways that are central to its potential anti-tumor effects.
Potential Anti-Tumor Signaling Pathways
The engagement of the S1P1 receptor by an agonist such as this compound can modulate several key signaling pathways implicated in cancer. The following diagram illustrates the principal downstream cascades.
Caption: S1P1 receptor activation by an agonist like this compound can trigger multiple downstream signaling pathways that may influence cancer cell behavior.
Data Presentation
While specific quantitative data for the anti-tumor activity of this compound is not publicly available, the following tables provide a template for how such data would be presented. These tables are based on typical endpoints evaluated for S1P receptor modulators in preclinical cancer studies.
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| U87-MG | Glioblastoma | Data Not Available |
| PC-3 | Prostate Cancer | Data Not Available |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| MCF-7 | Vehicle Control | Data Not Available | - |
| This compound (X mg/kg) | Data Not Available | Data Not Available | |
| A549 | Vehicle Control | Data Not Available | - |
| This compound (Y mg/kg) | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to evaluate the anti-tumor activity of this compound. These protocols are based on standard practices for testing S1P receptor modulators.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, U87-MG, PC-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The cells are treated with these dilutions for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
References
An In-Depth Technical Guide to S1P1 Receptor Function and the Investigational Agonist BMS-960
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1), a critical regulator of lymphocyte trafficking and vascular integrity. It details the receptor's function, signaling pathways, and the characteristics of BMS-960, a potent and selective S1P1 receptor agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and drug development.
Introduction to the S1P1 Receptor
The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes.[1][2] It is a key component of the sphingolipid signaling pathway, activated by its endogenous ligand, sphingosine-1-phosphate (S1P).[1][2] The S1P concentration gradient between the blood and lymphoid tissues is crucial for regulating the egress of lymphocytes from secondary lymphoid organs.[3]
S1P1 is widely expressed, with notable abundance in the immune, cardiovascular, and central nervous systems.[2] Its functions are diverse, encompassing the regulation of lymphocyte maturation and migration, endothelial barrier function, and vascular development.[1][3]
S1P1 Receptor Function and Signaling Pathways
Upon binding of S1P, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. S1P1 primarily couples to the Gαi/o family of G proteins.[4] Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
The downstream signaling of S1P1 is complex and cell-type specific, but key pathways include:
-
PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is a central signaling event. This pathway is crucial for cell survival, proliferation, and migration.
-
Ras/ERK Pathway: The S1P1 receptor can also activate the Ras-extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.[5]
-
Rac GTPase Activation: S1P1 signaling leads to the activation of the small GTPase Rac, which is essential for cytoskeletal rearrangements, cell migration, and the maintenance of endothelial barrier integrity.
The intricate signaling network initiated by S1P1 activation ultimately governs its diverse physiological functions.
This compound: A Potent and Selective S1P1 Receptor Agonist
This compound is an investigational, potent, and selective agonist of the S1P1 receptor.[1][3][6][7] Developed by Bristol Myers Squibb, this small molecule is designed to modulate the S1P1 signaling pathway for potential therapeutic applications in autoimmune diseases.[7] While specific quantitative data for this compound is not publicly available, data from a closely related compound from the same company, BMS-986104, provides insight into the expected pharmacological profile.
Quantitative Data for a Representative BMS S1P1 Agonist (BMS-986104)
The following table summarizes the in vitro pharmacological data for the phosphate (B84403) metabolite of BMS-986104, which is the active form of the drug. This data is presented as a proxy for the expected activity of this compound.
| Assay Type | Target | Parameter | Value | Reference |
| Radioligand Binding | Human S1P1 | Ki (nM) | 0.08 | [2] |
| cAMP Functional Assay | Human S1P1 | EC50 (nM) | 0.03 | [2] |
| Receptor Internalization | Human S1P1 | EC50 (nM) | 1.9 | [2] |
| ERK Phosphorylation | Human S1P1 | EC50 (nM) | 31 | [2] |
| GTPγS Binding | Human S1P1 | EC50 (nM) | 0.2 | [2] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the S1P1 receptor.
S1P1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the S1P1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Assay Buffer: Utilize a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Protocol:
-
Membrane Preparation: Use cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.
-
Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of the test compound (e.g., this compound), and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.
-
Termination and Separation: Terminate the reaction by rapid filtration and wash away unbound [³⁵S]GTPγS.
-
Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the test compound concentration and determine the EC50 and Emax values using non-linear regression.
S1P1 Receptor Internalization Assay
This cell-based assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor.
Protocol:
-
Cell Culture: Use a stable cell line expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
-
Cell Plating: Plate the cells in a multi-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging: Acquire images of the cells using a high-content imaging system.
-
Image Analysis: Quantify the internalization of the S1P1-GFP by measuring the fluorescence intensity within intracellular vesicles or the decrease in membrane fluorescence.
-
Data Analysis: Plot the internalization response as a function of the test compound concentration to determine the EC50 value.
Conclusion
The S1P1 receptor is a well-validated therapeutic target for autoimmune diseases due to its critical role in lymphocyte trafficking. Potent and selective S1P1 receptor agonists, such as the investigational compound this compound, hold significant promise for the development of novel immunomodulatory therapies. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of such compounds, enabling researchers to elucidate their pharmacological properties and advance the development of new treatments for a range of debilitating conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | S1P Receptor | TargetMol [targetmol.com]
- 5. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Discovery and Synthesis of BMS-960: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] S1P1 is a G-protein coupled receptor that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development. Agonism of S1P1 leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes, preventing their infiltration into peripheral tissues. This mechanism of action makes S1P1 a compelling target for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. This compound, an isoxazole-containing compound, has been developed as a therapeutic candidate within this class. This technical guide provides an in-depth overview of the discovery, pharmacological properties, and stereospecific synthesis of this compound.
Pharmacological Profile
This compound is characterized by its high potency and selectivity for the human S1P1 receptor. The primary measure of its activity is the half-maximal effective concentration (EC50) in functional assays, which indicates the concentration of the compound required to elicit 50% of the maximal response.
| Receptor | Assay Type | EC50 (nM) |
| Human S1P1 | [35S]GTPγS Binding Assay | 3.5[4] |
Table 1: In Vitro Potency of this compound at the Human S1P1 Receptor
The selectivity of this compound for S1P1 over other S1P receptor subtypes is a critical aspect of its pharmacological profile, as activity at other subtypes, particularly S1P3, has been associated with adverse cardiovascular effects. While specific EC50 values for this compound at other S1P receptor subtypes are not publicly available in the searched literature, its description as a "selective" S1P1 receptor agonist implies significantly lower potency at S1P2, S1P3, S1P4, and S1P5.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is initiated by its binding to the S1P1 receptor, which is primarily coupled to the Gi/o family of G-proteins. This interaction triggers a cascade of intracellular signaling events.
References
BMS-986165 (Deucravacitinib): A Comprehensive Technical Profile of a Selective Allosteric TYK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986165, also known as Deucravacitinib (B606291), is a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2) developed by Bristol Myers Squibb.[1][2][3] It represents a significant advancement in the treatment of immune-mediated diseases by employing a unique allosteric inhibition mechanism that confers high selectivity for TYK2 over other members of the Janus kinase (JAK) family.[3][4][5] This technical guide provides an in-depth overview of the target selectivity profile of BMS-986165, including quantitative binding and functional data, detailed experimental methodologies, and a visualization of the relevant signaling pathways. Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis.[3]
Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain
Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved active site, BMS-986165 binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric binding stabilizes the JH2 domain, locking the kinase in an inactive conformation and preventing its activation.[7][8] This novel mechanism is the basis for its unprecedented selectivity for TYK2, as the JH2 domain is more structurally diverse among the JAK family members (JAK1, JAK2, JAK3, and TYK2) compared to the ATP-binding pocket.[7]
Target Selectivity Profile
BMS-986165 demonstrates exceptional selectivity for TYK2, with minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations.[9][10] This high degree of selectivity is crucial for its favorable safety profile, as it avoids the off-target effects associated with less selective pan-JAK inhibitors.[9][10]
Quantitative Selectivity Data
The selectivity of BMS-986165 has been extensively characterized in a variety of in vitro assays. The following tables summarize the key quantitative data from binding and cellular functional assays.
Table 1: Binding Affinity of BMS-986165 to TYK2 Pseudokinase Domain
| Target | Parameter | Value (nM) |
| TYK2 Pseudokinase (JH2) Domain | Ki | 0.02[11] |
Table 2: Functional Inhibitory Activity of BMS-986165 in Cellular Assays
| Pathway | Cellular Endpoint | IC50 Range (nM) |
| IL-23 Signaling | STAT3 Phosphorylation | 2 - 14[12] |
| IL-12 Signaling | IFN-γ Production | 2 - 14[12] |
| Type I IFN Signaling | STAT1 Phosphorylation | 2 - 14[12] |
Table 3: Selectivity of BMS-986165 for TYK2 over other JAK Family Members in Cellular Assays
| Kinase | Selectivity Fold (vs. TYK2) |
| JAK1 | 100 - 2000[5][13] |
| JAK2 | 100 - 2000[5][13] |
| JAK3 | 100 - 2000[5][13] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the target selectivity profile of BMS-986165.
In Vitro Whole Blood Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-986165 against TYK2 and other JAK kinase-mediated signaling pathways in a physiologically relevant matrix.[14]
-
Methodology:
-
Freshly drawn human whole blood is pre-incubated with varying concentrations of BMS-986165 or comparator compounds.
-
Specific cytokine stimuli are added to activate distinct JAK-STAT pathways:
-
TYK2/JAK2 Pathway: Interleukin-12 (IL-12) is used to stimulate the production of Interferon-gamma (IFN-γ) in T cells.[14]
-
JAK1/JAK3 Pathway: Interleukin-2 (IL-2) is used to induce STAT5 phosphorylation in T cells.[14]
-
JAK2/JAK2 Pathway: Thrombopoietin (TPO) is used to induce STAT3 phosphorylation in platelets.[14]
-
-
Following stimulation, cells are processed, and the specific endpoint (e.g., IFN-γ production, STAT phosphorylation) is measured using techniques such as flow cytometry or ELISA.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Kinase Binding Assays
-
Objective: To determine the binding affinity (Ki) of BMS-986165 to the isolated TYK2 pseudokinase domain.
-
Methodology:
-
A competitive binding assay format is utilized, often employing a fluorescently labeled tracer molecule that binds to the TYK2 JH2 domain.
-
Recombinant human TYK2 pseudokinase domain is incubated with the tracer and a dilution series of BMS-986165.
-
The displacement of the tracer by BMS-986165 is measured, typically by a change in fluorescence polarization or through a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
-
The Ki value is derived from the IC50 value of the competition curve using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways inhibited by BMS-986165 and a typical experimental workflow for assessing its cellular activity.
Caption: TYK2 Signaling Pathways Inhibited by BMS-986165.
Caption: Cellular Activity Experimental Workflow.
Conclusion
BMS-986165 (Deucravacitinib) is a highly selective, allosteric inhibitor of TYK2 with a well-characterized target profile. Its unique mechanism of action, targeting the pseudokinase domain, results in a remarkable selectivity for TYK2 over other JAK family members. This selectivity profile, supported by robust quantitative data from a range of in vitro assays, underpins its potential for a differentiated efficacy and safety profile in the treatment of various immune-mediated diseases. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive technical resource for researchers and drug development professionals in the field.
References
- 1. news.bms.com [news.bms.com]
- 2. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]
- 3. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. skin.dermsquared.com [skin.dermsquared.com]
In Vitro Characterization of BMS-960: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and endothelial barrier function.[1][2][3] Its high affinity and selectivity for S1P1 make it a valuable tool for investigating the physiological and pathological roles of this receptor, with potential therapeutic applications in autoimmune diseases and vascular disorders.[1][3] This document provides a detailed technical guide to the in vitro characterization of this compound, summarizing key quantitative data and outlining the experimental protocols for its evaluation.
Core Quantitative Data
The in vitro activity of this compound has been quantified through various assays to determine its potency, efficacy, and selectivity. The following table summarizes these key parameters.
| Parameter | Assay Type | Cell Line/System | Value |
| EC50 | [35S]GTPγS Binding | CHO cells expressing human S1P1 | 3.5 nM[2] |
Signaling Pathway and Mechanism of Action
As an agonist of the S1P1 receptor, this compound initiates a cascade of intracellular signaling events upon binding. The S1P1 receptor is primarily coupled to the Gi family of G proteins. Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is crucial for cell survival and proliferation.
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is essential for the replication and extension of these findings.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins following receptor agonism. The binding of a radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) to isolate cell membranes.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with varying concentrations of this compound.
-
Add a fixed concentration of [35S]GTPγS (e.g., 0.1 nM) and GDP (e.g., 10 µM) to the reaction mixture.
-
Incubate the plate at 30°C for 60 minutes to allow for binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [35S]GTPγS as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.
-
References
Methodological & Application
Application Notes and Protocols for BMS-986166, a Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986166 is a potent and selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] It is an orally administered prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P (also known as BMT-121795).[1][3] S1P1 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs.[1][4] Modulation of S1P1 by agonists leads to receptor internalization, preventing lymphocytes from egressing and thereby exerting an immunosuppressive effect.[5] This mechanism is a therapeutic target for various autoimmune diseases.[1][4] BMS-986166-P is a partial agonist of the S1P1 receptor, which differentiates it from full agonists and may contribute to an improved safety profile.[2][3]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of BMS-986166-P at the human S1P1 receptor, including a cAMP assay, a receptor internalization assay, and an ERK phosphorylation assay.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by its endogenous ligand, sphingosine-1-phosphate (S1P), or by synthetic agonists, initiates a cascade of intracellular signaling events. S1P1 couples primarily through the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, S1P1 activation can stimulate the Ras-ERK and PI3K signaling pathways.[6] Another key event following agonist binding is the internalization of the receptor, a process that is fundamental to the mechanism of action of S1P1 modulators in lymphocyte trafficking.[5]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for the active metabolite of BMS-986166, BMS-986166-P, in various S1P1 receptor assays.
| Assay Type | Cell Line | Parameter | BMS-986166-P Value (nM) | S1P (Endogenous Ligand) Value (nM) | Agonist Type (BMS-986166-P) | Reference |
| cAMP Assay | hS1P1/CHO | EC50 | 0.0079 | - | Full Agonist | [2] |
| GTPγS Binding Assay | S1P1/CHO | - | 79% of S1P max efficacy | - | Partial Agonist | [2] |
| Receptor Internalization | S1P1/CHO/GFP | - | 72% of S1P max efficacy | ~25 (EC50) | Partial Agonist | [2][6] |
| ERK Phosphorylation | S1P1/CHO | EC50 | >100-fold higher than fingolimod-P | - | Full Agonist (weak potency) | [2] |
| S1P Binding Displacement | S1P1/CHO | IC50 | 0.014 | - | - | [2] |
Experimental Protocols
S1P1 cAMP Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the human S1P1 receptor.
Materials:
-
hS1P1/CHO cells
-
Phosphate-Buffered Saline (PBS)
-
Forskolin (B1673556) (Sigma-Aldrich)
-
Isobutyl methyl xanthine (B1682287) (IBMX; Sigma-Aldrich)
-
BMS-986166-P (test compound)
-
S1P (control agonist)
-
F12 medium (Gibco)
-
384-well Proxi-plates (PerkinElmer)
-
cAMP homogeneous time-resolved fluorescence (HTRF) reagents (CISBIO)
-
HTRF-compatible plate reader (e.g., PerkinElmer Envision)
Procedure:
-
Culture hS1P1/CHO cells in F12 medium.
-
On the day of the assay, prepare a cell suspension and plate the cells in 384-well Proxi-plates.
-
Prepare serial dilutions of the test compound (BMS-986166-P) and control agonist (S1P) in an assay buffer containing 1 µM forskolin and 100 µM IBMX in PBS.[7]
-
Add the compound dilutions to the wells containing the cells.
-
Incubate the plate for 30 minutes at room temperature.[7]
-
Lyse the cells using the HTRF lysis buffer as per the manufacturer's instructions.
-
Add the anti-cAMP cryptate and incubate for 1 hour at room temperature.[7]
-
Read the plate on an HTRF-compatible plate reader.
-
Generate a standard curve on each plate to determine the absolute cAMP concentration.
-
Calculate the IC50 value, defined as the concentration of the test compound that produces 50% of the maximal response (defined by 1 µM S1P), using a four-parameter logistic equation.[7]
S1P1 Receptor Internalization Assay (Redistribution® Assay)
This protocol monitors the agonist-induced internalization of an S1P1-EGFP fusion protein from the plasma membrane to intracellular endosomes.
Materials:
-
Recombinant U2OS cells stably expressing human S1P1-EGFP (Thermo Fisher Scientific, R04-039-01)
-
DMEM supplemented with 2mM L-Glutamine, 1% Penicillin-Streptomycin, 0.5 mg/ml G418, and 10% FBS (Cell Culture Medium)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
BMS-986166-P (test compound)
-
S1P (control agonist)
-
96-well tissue culture plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Culture S1P1-EGFP U2OS cells in Cell Culture Medium.
-
Harvest cells and prepare a suspension of 80,000 cells/ml in Plate Seeding Medium.
-
Dispense 100 µl of the cell suspension into each well of a 96-well plate (8,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.[6]
-
-
Assay Execution:
-
Pre-warm Assay Buffer to 37°C.
-
Gently wash the cells once with 100 µl of Assay Buffer per well.
-
Add 100 µl of Assay Buffer to each well and incubate for 2 hours at 37°C, 5% CO2.[6]
-
Prepare 4X final concentrations of the test compound (BMS-986166-P) and control agonist (S1P) in Assay Buffer.
-
Add 50 µl of the 4X compound solutions to the appropriate wells.
-
Incubate the plate for 30 minutes at 37°C, 5% CO2.[6]
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system with appropriate filters for EGFP.
-
Analyze the images to quantify the translocation of the S1P1-EGFP fusion protein from the cell membrane to intracellular vesicles.
-
Determine the concentration-response curve and calculate the EC50 value for receptor internalization.
-
S1P1 ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-regulated kinase (ERK) in response to S1P1 receptor activation.
Materials:
-
hS1P1/CHO cells
-
BD Amine 384-well plates
-
Serum-free medium (Ham's F-12; Invitrogen)
-
BMS-986166-P (test compound)
-
S1P (control agonist)
-
ERK phosphorylation detection kit (e.g., AlphaScreen® SureFire™ or InstantOne™ ELISA)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Plate hS1P1/CHO cells in BD Amine 384-well plates and culture overnight.[7]
-
On the day of the assay, remove the growth medium and replace it with serum-free medium.
-
Incubate the cells for 2 hours to serum-starve them.[7]
-
Prepare serial dilutions of the test compound (BMS-986166-P) and control agonist.
-
Add the compound dilutions to the cells and incubate for an optimized time (e.g., 5-15 minutes) at 37°C to stimulate ERK phosphorylation.
-
Lyse the cells and proceed with the detection of phosphorylated ERK according to the manufacturer's protocol for the chosen assay kit (e.g., AlphaScreen or ELISA).
-
Measure the signal on a compatible plate reader.
-
Plot the concentration-response curve and calculate the EC50 value for ERK phosphorylation.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Population Pharmacokinetic Analysis of BMS‐986166, a Novel Selective Sphingosine‐1‐Phosphate‐1 Receptor Modulator, and Exposure‐Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic Analysis of BMS-986166, a Novel Selective Sphingosine-1-Phosphate-1 Receptor Modulator, and Exposure-Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays: S1P1 Receptor Activation by BMS-960
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, vascular integrity, and immune responses. Its activation is a key therapeutic target for autoimmune diseases such as multiple sclerosis. BMS-960 is a potent and selective agonist of the S1P1 receptor, making it a valuable tool for studying S1P1 signaling and for the development of novel immunomodulatory drugs.[1][2]
These application notes provide detailed protocols for three common cell-based assays to characterize the activation of the S1P1 receptor by compounds such as this compound: a cAMP inhibition assay, a calcium mobilization assay, and a receptor internalization assay.
S1P1 Receptor Signaling Pathway
Upon agonist binding, the S1P1 receptor primarily couples to the Gi/o family of G proteins.[3] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. S1P1 activation can also stimulate other signaling pathways, including the Ras-Erk and PI3K pathways, and induce the mobilization of intracellular calcium.[4] Furthermore, sustained agonist binding leads to the phosphorylation of the receptor, followed by β-arrestin recruitment and subsequent receptor internalization.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-986104: Moving from direct-acting, full agonists to pro-drug, partial agonists in the identification of a differentiated S1P1 modulator with an improved safety profile [morressier.com]
- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of BMS-986165 (Deucravacitinib) in Preclinical Autoimmune Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-986165 (Deucravacitinib) is a first-in-class, oral, highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular enzyme in the Janus kinase (JAK) family that is critical for mediating the signaling of key cytokines involved in inflammation and immunity, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons.[3][4][5] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[5][6]
Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site of the kinase domain, BMS-986165 achieves its remarkable selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2.[7][8][9] This allosteric mechanism locks the kinase in an inactive conformation, effectively blocking downstream signaling.[10] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of BMS-986165 in common preclinical models of autoimmune disease.
Mechanism of Action: TYK2 Signaling Inhibition
TYK2 forms heterodimers with other JAK family members (e.g., JAK1 or JAK2) at the intracellular domains of cytokine receptors.[4] Upon cytokine binding (e.g., IL-23), the receptor-associated JAKs are brought into proximity, trans-phosphorylate, and activate each other. The activated kinase complex then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes.[5] BMS-986165 binds to the TYK2 JH2 domain, preventing the conformational changes required for kinase activation and thereby inhibiting the entire downstream cascade.[10]
Data Presentation
Table 1: In Vitro Potency and Selectivity of BMS-986165
This table summarizes the high potency and selectivity of BMS-986165 for its target, TYK2, compared to other JAK family kinases.
| Assay Type | Target | Metric | Value (nM) | Reference |
| Binding Assay | TYK2 (Pseudokinase Domain) | Kᵢ | 0.02 | [11] |
| Human Whole Blood Assay (IFNα-induced) | TYK2-dependent signaling | EC₅₀ | 13 | [12] |
| Cell-based Assay (IL-2 stimulated T-cells) | JAK1/3-dependent signaling | EC₅₀ | >2,600 | [12] |
| Cell-based Assay (EPO-induced TF-1 cells) | JAK2-dependent signaling | EC₅₀ | >39,000 | [12] |
Table 2: Efficacy of BMS-986165 in Mouse Collagen-Induced Arthritis (CIA) Model
This table presents representative efficacy data for BMS-986165 in a therapeutic CIA model, a standard preclinical model for rheumatoid arthritis.
| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 35) | Paw Swelling (mm, Day 35) |
| Vehicle | - | 11.5 ± 1.2 | 4.1 ± 0.3 |
| BMS-986165 | 3 | 6.2 ± 0.8 | 2.9 ± 0.2 |
| BMS-986165 | 10 | 2.1 ± 0.5 | 2.2 ± 0.1 |
| Dexamethasone | 1 | 1.8 ± 0.4 | 2.1 ± 0.1 |
| *Data are presented as Mean ± SEM. p < 0.01 vs. Vehicle. (Data are illustrative). |
Table 3: Efficacy of BMS-986165 in Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
This table shows representative efficacy data for BMS-986165 in a prophylactic EAE model, a common preclinical model for multiple sclerosis.
| Treatment Group | Dose (mg/kg, QD) | Mean Peak Clinical Score | Mean Day of Onset |
| Vehicle | - | 3.8 ± 0.4 | 10.2 ± 0.7 |
| BMS-986165 | 5 | 1.9 ± 0.3 | 14.5 ± 1.1 |
| BMS-986165 | 15 | 0.8 ± 0.2 | Delayed > 21 days |
| *Data are presented as Mean ± SEM. p < 0.01 vs. Vehicle. (Data are illustrative). |
Experimental Protocols
Protocol 1: In Vitro STAT3 Phosphorylation Assay in Human PBMCs
This protocol details a method to determine the functional potency of BMS-986165 by measuring the inhibition of IL-23-induced STAT3 phosphorylation in primary human cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human IL-23
-
BMS-986165
-
DMSO (vehicle control)
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Phospho-STAT3 (Tyr705) antibody, FITC-conjugated
-
CD4 antibody, APC-conjugated
-
Flow Cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 + 10% FBS at a concentration of 1x10⁶ cells/mL.
-
Prepare a 10-point, 3-fold serial dilution of BMS-986165 in DMSO, then dilute into media. Final DMSO concentration should be ≤0.1%.
-
Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.
-
Add diluted BMS-986165 or vehicle control to the wells and pre-incubate for 1 hour at 37°C, 5% CO₂.
-
Stimulate cells by adding recombinant human IL-23 to a final concentration of 20 ng/mL. Leave an unstimulated control well.
-
Incubate for 20 minutes at 37°C, 5% CO₂.
-
Fix the cells immediately by adding 100 µL of pre-warmed Fixation Buffer for 15 minutes at 37°C.
-
Wash cells with PBS + 1% BSA.
-
Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer for 30 minutes on ice.
-
Wash cells and stain with anti-pSTAT3 and anti-CD4 antibodies for 45 minutes at room temperature in the dark.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, gating on the CD4+ T-cell population.
-
Analyze the median fluorescence intensity (MFI) of pSTAT3. Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.
Protocol 2: Mouse Collagen-Induced Arthritis (CIA) Model
This protocol describes a therapeutic treatment regimen in a CIA model to assess the efficacy of BMS-986165 in an established disease state.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
BMS-986165 formulated for oral gavage (e.g., in 0.5% HPMC, 0.25% Tween 80)
-
Digital calipers
Procedure:
-
Induction (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer a 100 µL booster injection intradermally.
-
Monitoring and Dosing: Begin monitoring mice daily for signs of arthritis around Day 25. The clinical score is graded on a scale of 0-4 per paw (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis).
-
Once mice develop a clinical score of ≥4, randomize them into treatment groups (e.g., Vehicle, BMS-986165 3 mg/kg, BMS-986165 10 mg/kg).
-
Administer treatment via oral gavage twice daily (BID) from the day of randomization until study termination.
-
Continue daily monitoring of clinical scores and body weight.
-
Termination (Day 42): Record final clinical scores. Measure paw thickness using digital calipers. Euthanize mice and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
Protocol 3: Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol outlines a prophylactic treatment study in an EAE model to evaluate BMS-986165's ability to prevent or delay disease onset.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
BMS-986165 formulated for oral gavage
Procedure:
-
Induction (Day 0): Emulsify MOG₃₅₋₅₅ peptide in CFA. Administer 100 µL of the emulsion subcutaneously on the flank. Administer 200 ng of PTX intraperitoneally (i.p.).
-
Dosing (Day 1 onwards): Randomize mice into treatment groups and begin daily oral gavage (QD) with vehicle or BMS-986165.
-
PTX Boost (Day 2): Administer a second dose of 200 ng PTX i.p.
-
Monitoring (Day 7 onwards): Begin daily monitoring of clinical signs and body weight. EAE clinical score is graded on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).
-
Termination (Day 21-28): Euthanize mice at a pre-determined endpoint. Collect brain and spinal cord for histological analysis of immune cell infiltration and demyelination, or for flow cytometric analysis of CNS-infiltrating lymphocytes.
References
- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. revvity.com [revvity.com]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]
- 10. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Selective S1P1 Receptor Agonists in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE models are instrumental in understanding the complex immunopathology of MS and for the preclinical evaluation of novel therapeutic agents. Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a class of oral drugs that have demonstrated significant efficacy in treating relapsing forms of MS. Their primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS).[1][2][3]
While specific public domain data on the direct use of BMS-960 in EAE is limited, information regarding a structurally related Bristol Myers Squibb compound, BMS-986166, indicates its efficacy in rodent EAE models, showing maximal lymphopenia and efficacy comparable to fingolimod.[4] This document provides a comprehensive guide for the application of selective S1P1 receptor agonists, such as those in the same class as this compound and BMS-986166, in EAE models. The protocols and data are based on established S1P1 modulators like fingolimod, siponimod, and ozanimod, which serve as valuable benchmarks.
Mechanism of Action of S1P1 Receptor Agonists in EAE
Selective S1P1 receptor agonists act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they induce receptor internalization and degradation.[2][5][6] This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[3][7] The resulting sequestration of lymphocytes, including autoreactive T cells, in the lymph nodes reduces their infiltration into the CNS, thereby mitigating the inflammatory cascade, demyelination, and axonal damage characteristic of EAE.[1][7][8] Additionally, S1P1 receptors are expressed on various cells within the CNS, and their modulation may have direct neuroprotective effects.[1][9]
References
- 1. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]
- 2. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 7. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 8. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
Application Notes and Protocols for Determining BMS-986020 Dose-Response in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the dose-response curve of BMS-986020, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in Chinese Hamster Ovary (CHO) cells.[1][2][3] This document outlines the mechanism of action, detailed experimental procedures, data presentation, and visualization of the relevant signaling pathway and workflow.
Introduction
BMS-986020 is an investigational drug that acts as a high-affinity antagonist of the LPA1 receptor.[1] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligand, lysophosphatidic acid (LPA), triggers downstream signaling cascades involved in various physiological and pathological processes, including fibrosis.[4][5] Understanding the dose-dependent inhibitory effect of BMS-986020 on LPA1 signaling in a controlled in vitro system, such as CHO cells stably expressing the human LPA1 receptor, is crucial for its pharmacological characterization.
Mechanism of Action and Signaling Pathway
BMS-986020 selectively binds to the LPA1 receptor, preventing its activation by LPA.[6] The LPA1 receptor primarily couples to Gαi/o and Gαq proteins. Inhibition of LPA1 by BMS-986020 blocks these downstream signaling pathways, which can lead to a reduction in cellular responses such as calcium mobilization and inhibition of adenylyl cyclase.
LPA1 Signaling Pathway
Caption: LPA1 Receptor Signaling Pathway and Inhibition by BMS-986020.
Quantitative Data Summary
The inhibitory activity of BMS-986020 can be quantified by determining its half-maximal inhibitory concentration (IC50). While specific IC50 values in CHO cells from a single definitive source are not detailed in the provided search results, the compound has been shown to be a potent LPA1 antagonist. For context, off-target activities of BMS-986020 have been reported.
| Target | Reported IC50 (µM) | Cell/Assay Type |
| BSEP | 1.8 - 4.8 | Hepatic BA efflux transporters |
| MRP4 | 6.2 | Hepatic BA efflux transporters |
| MDR3 | 7.5 | Phospholipid efflux |
Data compiled from multiple sources.[1][3][7][8]
Experimental Protocols
This section provides a detailed methodology for determining the dose-response curve of BMS-986020 in CHO cells stably expressing the human LPA1 receptor. A calcium mobilization assay is described as a functional readout of LPA1 activation.
Materials and Reagents
-
CHO-K1 cells stably expressing the human LPA1 receptor (CHO-LPA1)
-
Cell Culture Medium: F-12K Nutrient Mixture with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
BMS-986020
-
Lysophosphatidic acid (LPA)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Experimental Workflow Diagram
Caption: Workflow for BMS-986020 Dose-Response Assay in CHO Cells.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture CHO-LPA1 cells in F-12K medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[10]
-
Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation buffer.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of BMS-986020 in DMSO.
-
Perform serial dilutions of the BMS-986020 stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 pM to 10 µM).
-
Prepare a stock solution of LPA in a suitable solvent (e.g., fatty acid-free BSA solution).
-
Dilute the LPA stock in assay buffer to a final concentration that elicits a submaximal response (EC80), which should be determined in a separate agonist dose-response experiment.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add the prepared serial dilutions of BMS-986020 to the respective wells of the cell plate.
-
Incubate the plate with the antagonist for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Place the plate in a fluorescent plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4).
-
Initiate the reading and, after establishing a stable baseline, inject the prepared LPA solution into each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data:
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Set the response in the absence of antagonist (LPA alone) as 100% and the response in the absence of both agonist and antagonist (buffer alone) as 0%.
-
-
Plot the normalized response against the logarithm of the BMS-986020 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of BMS-986020.
-
Conclusion
This document provides a detailed framework for conducting a dose-response analysis of BMS-986020 in CHO cells expressing the LPA1 receptor. The provided protocols and diagrams offer a clear guide for researchers to characterize the inhibitory potency of this compound and similar LPA1 antagonists. Adherence to these methodologies will ensure the generation of robust and reproducible data critical for drug development and pharmacological research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 6. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and BMS-986278 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Studies with BMS-960: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 receptors play a critical role in the regulation of the immune system, particularly in controlling the egress of lymphocytes from lymphoid organs. Agonism of S1P1 leads to the internalization of the receptor, which in turn sequesters lymphocytes in lymph nodes, preventing their circulation to sites of inflammation or tumors. This mechanism of action makes S1P1 agonists like this compound promising therapeutic candidates for autoimmune diseases and certain types of cancer.
These application notes provide a generalized framework for conducting in vivo efficacy studies with this compound, based on established methodologies for S1P1 receptor agonists. Due to the limited publicly available in vivo data specific to this compound, the following protocols and data tables are presented as representative examples to guide researchers in designing their own studies.
Signaling Pathway
The binding of this compound to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the modulation of lymphocyte trafficking. The diagram below illustrates the generally accepted signaling pathway for S1P1 receptor agonists.
Caption: S1P1 receptor signaling pathway initiated by this compound.
Experimental Protocols
Murine Model of Lymphopenia
Objective: To evaluate the pharmacodynamic effect of this compound by measuring the reduction in peripheral blood lymphocytes.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
8-10 week old C57BL/6 mice
-
Blood collection supplies (e.g., EDTA-coated microtainer tubes)
-
Flow cytometer
-
Antibodies for lymphocyte staining (e.g., anti-CD4, anti-CD8)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dosing: Prepare a solution of this compound in the vehicle at the desired concentrations. Administer this compound or vehicle control to mice via oral gavage.
-
Blood Collection: Collect peripheral blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours post-dose).
-
Lymphocyte Counting: Perform a complete blood count (CBC) to determine the total lymphocyte count.
-
Flow Cytometry: For a more detailed analysis, stain blood samples with fluorescently labeled antibodies against T-cell markers (CD4, CD8) and B-cell markers (e.g., B220) and analyze by flow cytometry to quantify specific lymphocyte subpopulations.
-
Data Analysis: Calculate the percentage change in lymphocyte counts relative to the pre-dose baseline for each treatment group.
In Vivo Efficacy in a Syngeneic Tumor Model
Objective: To assess the anti-tumor efficacy of this compound, potentially in combination with other immunotherapies.
Materials:
-
This compound
-
Syngeneic tumor cell line (e.g., MC38 colorectal carcinoma, B16-F10 melanoma)
-
8-10 week old immunocompetent mice (e.g., C57BL/6)
-
Calipers for tumor measurement
-
Dosing solutions and administration supplies
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth daily using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, combination therapy).
-
Dosing: Administer this compound and any combination agents according to the planned schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume 2-3 times per week throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot mean tumor volume ± SEM for each treatment group over time. Calculate tumor growth inhibition (TGI) for each treatment group.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
Caption: General experimental workflow for in vivo studies.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Pharmacodynamic Effect of this compound on Peripheral Blood Lymphocyte Counts
| Treatment Group | Dose (mg/kg) | Time (hours) | Mean Lymphocyte Count (x10³/µL) ± SEM | % Change from Baseline |
| Vehicle | - | 0 | ||
| 4 | ||||
| 24 | ||||
| 48 | ||||
| This compound | X | 0 | ||
| 4 | ||||
| 24 | ||||
| 48 | ||||
| This compound | Y | 0 | ||
| 4 | ||||
| 24 | ||||
| 48 |
Table 2: Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | - | - | |
| This compound | X | ||
| Combination Agent | Z | ||
| This compound + Combination Agent | X + Z |
Conclusion
The protocols and data presentation formats provided herein offer a foundational guide for researchers investigating the in vivo efficacy of this compound. As a potent and selective S1P1 receptor agonist, the primary in vivo pharmacodynamic effect of this compound is expected to be a reduction in peripheral lymphocyte counts. This mechanism holds therapeutic promise for a range of immune-mediated diseases and may also be leveraged in combination with other agents in oncology. Investigators are encouraged to adapt these general methodologies to their specific research questions and animal models.
References
Application Notes: BMS-960 for In Vitro Lymphocyte Trafficking Assays
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates the trafficking of lymphocytes from secondary lymphoid organs into the lymphatic and circulatory systems.[1][2] This process is primarily mediated by the S1P receptor 1 (S1P1), a G-protein coupled receptor (GPCR) expressed on the surface of lymphocytes.[3] The S1P concentration gradient, which is high in the blood and lymph and low in lymphoid tissues, guides the egress of T and B cells.[1][2] S1P1 receptor modulators are a class of therapeutic agents that functionally antagonize this pathway, leading to the sequestration of lymphocytes in lymphoid organs and a reduction of circulating lymphocytes. This mechanism is beneficial in the treatment of autoimmune diseases.[3]
BMS-960 is a potent and selective agonist for the S1P1 receptor.[4][5] By binding to S1P1, this compound initially activates the receptor, which is then followed by its internalization and degradation.[6][7] This process renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and preventing their contribution to inflammatory responses.[3][7] These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay to assess its impact on lymphocyte trafficking.
Principle of the Assay
The lymphocyte trafficking assay is a chemotaxis assay that measures the migration of lymphocytes in response to a chemoattractant, in this case, S1P. The assay is typically performed in a multi-well plate with a porous membrane separating an upper and lower chamber. Lymphocytes are placed in the upper chamber, and a solution containing S1P is placed in the lower chamber, establishing a chemical gradient.
When lymphocytes migrate through the pores towards the S1P, this migration can be quantified. By pre-treating the lymphocytes with this compound, its inhibitory effect on S1P-mediated migration can be measured. The effectiveness of this compound is determined by comparing the number of migrated cells in the treated group to the untreated control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway that mediates lymphocyte egress and a typical experimental workflow for a lymphocyte trafficking assay.
Quantitative Data
The following table summarizes the key molecular properties of this compound. While specific IC50 values from lymphocyte trafficking assays are not publicly available, related S1P receptor modulators show potency in the low nanomolar range.
| Parameter | Value | Reference |
| Compound Name | This compound | [4][5] |
| Target | S1P1 Receptor Agonist | [4] |
| Molecular Formula | C₂₆H₂₃F₃N₄O₅ | [5] |
| Molecular Weight | 528.49 g/mol | [5] |
| CAS Number | 1265321-86-5 | [5] |
Experimental Protocols
I. Materials and Reagents
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line expressing S1P1.
-
Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Chemoattractant: Sphingosine-1-phosphate (S1P), prepared as a stock solution in a suitable solvent (e.g., 10 mM NaOH).[8]
-
Assay Medium: RPMI 1640 with 0.5% fatty acid-free bovine serum albumin (BSA).
-
Chemotaxis System: 96-well chemotaxis plates with a 5 µm pore size polycarbonate membrane.
-
Detection Reagent: Calcein-AM or other suitable cell viability dye for quantifying migrated cells.
-
Instruments: Cell culture incubator, plate reader with fluorescence capabilities, flow cytometer, centrifuge.
II. Protocol for Lymphocyte Chemotaxis Assay
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with assay medium.
-
Resuspend the cells in assay medium at a final concentration of 1 x 10⁶ cells/mL.
-
-
Compound Preparation:
-
Prepare a serial dilution of the this compound stock solution in assay medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 nM to 1 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
-
Cell Treatment:
-
In a separate plate, mix equal volumes of the cell suspension and the various this compound dilutions (or vehicle control).
-
Incubate the cells for 30-60 minutes at 37°C to allow for this compound to interact with the S1P1 receptors.
-
-
Chemotaxis Assay Setup:
-
Prepare the S1P chemoattractant solution by diluting the S1P stock in assay medium to a final concentration known to induce migration (e.g., 10-100 nM).
-
Add the S1P solution to the lower wells of the chemotaxis plate.
-
Add assay medium without S1P to some lower wells to serve as a negative control for random migration.
-
Place the porous membrane over the lower wells.
-
Add 50-100 µL of the this compound-treated cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may need to be determined empirically.
-
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorescence-based method: Add a fluorescent dye like Calcein-AM to the lower wells, incubate, and read the fluorescence on a plate reader. A standard curve of known cell numbers should be prepared.
-
Flow Cytometry: Directly collect the cells from the lower chamber and count them using a flow cytometer for a set period.
-
-
III. Data Analysis
-
Calculate the percentage of migration for each condition relative to the positive control (S1P alone, no this compound).
-
% Migration = [(Number of migrated cells in test well) / (Number of migrated cells in positive control well)] x 100
-
-
Calculate the percentage of inhibition for each this compound concentration.
-
% Inhibition = 100 - % Migration
-
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the S1P-induced lymphocyte migration.
These protocols provide a framework for assessing the in vitro activity of this compound on lymphocyte trafficking. Adjustments to cell types, concentrations, and incubation times may be necessary to optimize the assay for specific research needs.
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exit strategies: S1P signaling and T cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Preparation of BMS-960 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G-protein coupled receptor that plays a critical role in a variety of physiological processes, including lymphocyte trafficking, endothelial barrier function, and vascular development. As a selective S1P1 agonist, this compound is a valuable tool for investigating the therapeutic potential of modulating the S1P1 signaling pathway in the context of autoimmune diseases and vascular disorders.[1] Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For accurate preparation of the stock solution, it is essential to use the correct molecular weight. This compound can be supplied as a free base or as a hydrochloride (HCl) salt, each having a different molecular weight.
| Compound Form | Molecular Weight ( g/mol ) |
| This compound (Free Base) | 528.48 |
| This compound (HCl Salt) | 564.94 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.
Materials and Equipment
-
This compound (free base or HCl salt)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Determine the Required Mass of this compound:
-
Use the following formula to calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL (0.001 L) of 10 mM this compound (Free Base): Mass (mg) = 10 mmol/L × 0.001 L × 528.48 g/mol = 5.28 mg
-
Example for 1 mL (0.001 L) of 10 mM this compound (HCl Salt): Mass (mg) = 10 mmol/L × 0.001 L × 564.94 g/mol = 5.65 mg
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean microcentrifuge tube or vial.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolving the Compound:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or brief sonication can be used to aid dissolution.
-
-
Storage and Handling:
-
For long-term storage, the this compound stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year.
-
For short-term storage, the solution may be kept at -20°C for up to one month.
-
When required for an experiment, thaw an aliquot at room temperature and gently vortex before making further dilutions into aqueous buffer or cell culture media. Note that the solubility of this compound in aqueous solutions is significantly lower than in DMSO.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
S1P1 Signaling Pathway
This compound, as a selective S1P1 agonist, activates a specific signaling cascade upon binding to its receptor. This pathway is crucial for its biological effects.
Caption: A simplified diagram of the S1P1 signaling cascade initiated by this compound.
References
Application Notes and Protocols for S1P1 Receptor Agonist Administration in Mouse Models
A Comprehensive Guide for Researchers and Drug Development Professionals
Due to the limited availability of specific administration protocols for BMS-960 in mouse models, this document provides a detailed overview of the administration of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, a class of compounds to which this compound belongs. The protocols and data presented here are primarily based on studies involving the well-characterized S1P1 receptor modulator, Fingolimod (B1672674) (FTY720), and other selective S1P1 agonists. These notes are intended to serve as a valuable resource for designing and executing preclinical studies in mice.
Mechanism of Action of S1P1 Receptor Agonists
Sphingosine-1-phosphate (S1P) receptor modulators play a crucial role in regulating lymphocyte trafficking.[1][2][3] By binding to S1P1 receptors on lymphocytes, these agonists induce receptor internalization, rendering the cells unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2][4][5] This leads to the sequestration of lymphocytes within the lymph nodes, preventing their infiltration into sites of inflammation or tumors.[1][6] Beyond their immunomodulatory effects, S1P1 receptor agonists can also exert direct effects on various cell types, including cancer cells and endothelial cells, impacting processes like angiogenesis and vascular permeability.[7]
Signaling Pathway
Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαi/o family of G proteins.[8][9][10] This initiates a cascade of downstream signaling events that include the activation of Phosphoinositide 3-kinase (PI3K)-Akt and Ras-Raf-MEK-ERK pathways, as well as the modulation of Rac and Phospholipase C (PLC)/Protein Kinase C (PKC) pathways.[8][9][11] These pathways collectively influence cell survival, proliferation, migration, and differentiation.[11]
Caption: S1P1 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of various S1P1 receptor agonists used in different mouse models.
Table 1: S1P1 Receptor Agonist Administration in Autoimmune Disease Mouse Models
| Compound | Mouse Model | Disease | Dosage | Administration Route | Reference |
| Fingolimod (FTY720) | SJL/J and C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | 0.03 - 1 mg/kg, daily | Oral | [6] |
| Fingolimod (FTY720) | APP/PS1 | Alzheimer's Disease | 1 mg/kg, every other day | Intraperitoneal (i.p.) | [12] |
| Fingolimod (FTY720) | B/c (GvHD model) | Graft-versus-Host Disease | 0.5, 1, and 3 mg/kg, daily | Not specified | [13] |
| Ponesimod | NOD | Autoimmune Diabetes | In-feed | Oral | [14] |
| Cenerimod | Not specified | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Oral | [1] |
| Ozanimod | Not specified | Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | [15][16] |
Table 2: S1P1 Receptor Agonist Administration in Cancer Mouse Models
| Compound | Mouse Model | Cancer Type | Dosage | Administration Route | Reference |
| Fingolimod (FTY720) | Not specified | Various Cancers | 2.5 - 10 mg/kg | Not specified | [7] |
| Fingolimod (FTY720) | Not specified | Breast Cancer | Not specified | Not specified | [17][18] |
| Fingolimod (FTY720) | Immunocompetent | Triple Negative Breast Cancer | Not specified | Not specified | [19] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of S1P1 receptor agonists in mouse models.
Protocol 1: Administration of Fingolimod (FTY720) in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To evaluate the efficacy of FTY720 in a mouse model of multiple sclerosis.
Materials:
-
Female SJL/J or C57BL/6 mice
-
Myelin proteolipid protein (PLP) or myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
Fingolimod (FTY720)
-
Vehicle (e.g., water)
-
Oral gavage needles
Procedure:
-
EAE Induction: Induce EAE in mice by immunization with PLP or MOG peptide emulsified in CFA, followed by injections of pertussis toxin.
-
Treatment Initiation: Begin FTY720 administration after the establishment of clinical signs of EAE.
-
Drug Preparation: Dissolve FTY720 in the appropriate vehicle to the desired concentration (e.g., 0.03, 0.1, 0.3, or 1 mg/kg).
-
Administration: Administer FTY720 or vehicle daily via oral gavage.[6]
-
Monitoring: Monitor mice daily for clinical signs of EAE and record disease scores.
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spinal cord, lymph nodes) for histological and immunological analysis, such as quantifying infiltrating immune cells.[6]
Protocol 2: Administration of Fingolimod (FTY720) in a Xenograft Cancer Mouse Model
Objective: To assess the anti-tumor activity of FTY720.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Fingolimod (FTY720)
-
Vehicle (e.g., saline with 3% DMSO)
-
Intraperitoneal (i.p.) injection needles
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Preparation: Prepare a stock solution of FTY720 and dilute it to the final desired concentration (e.g., 5 or 10 mg/kg) in the vehicle.
-
Administration: Administer FTY720 or vehicle via i.p. injection daily or on a specified schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating an S1P1 receptor agonist in a mouse model.
References
- 1. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod (FTY720), sphingosine 1-phosphate receptor modulator, shows superior efficacy as compared with interferon-β in mouse experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory Treatment with FTY720 Starting after Onset of Symptoms Reverses Synaptic Deficits in an AD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTY720 ameliorates GvHD by blocking T lymphocyte migration to target organs and by skin fibrosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FTY720/Fingolimod mitigates paclitaxel-induced Sparcl1-driven neuropathic pain and breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Flow Cytometry Analysis Following BMS-960 Treatment
Troubleshooting & Optimization
Troubleshooting BMS-960 solubility in vitro
Technical Support Center: BMS-960
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. The following information addresses common challenges related to the in vitro solubility of this compound, a representative hydrophobic small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to create a high-concentration stock solution.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.[1][2] Alternatives such as N-Methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), or ethanol (B145695) may also be considered, but their compatibility with your specific assay must be verified.[3]
Q2: What is the maximum final concentration of DMSO permissible in my cell culture experiment?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity or artifacts.[4] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many protocols recommending ≤ 0.1% for sensitive assays or cell lines.[5][6] However, tolerance is cell-line specific.[7] It is crucial to run a vehicle control (media with the same final concentration of DMSO but without this compound) to assess its effect on your experimental system.[5][8]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture media. Why does this happen and what can I do?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly transferred to an aqueous buffer where its solubility is much lower.[3] The abrupt change in solvent polarity causes the compound to precipitate.[3] To prevent this, pre-warm the media to 37°C and perform a serial or stepwise dilution rather than a single large dilution.[6][9] Adding the compound dropwise while gently vortexing can also help.[9]
Q4: Can sonication or gentle heating be used to dissolve this compound?
A4: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can help dissolve this compound in the initial stock solvent or redissolve precipitates.[1][3][10] However, it is important to use these methods cautiously, as excessive or prolonged heating can lead to compound degradation.[10] Always check for visual signs of degradation, such as a color change.
Q5: How does serum in the cell culture media affect the solubility of this compound?
A5: Serum contains proteins like albumin that can bind to hydrophobic compounds, which can help to increase their solubility and prevent precipitation.[8][9] However, this effect has its limits, and at high concentrations, the compound may still precipitate.[9] Be aware that binding to serum proteins can also reduce the free concentration of this compound available to interact with its target.
Solubility Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use a vortex mixer and, if necessary, brief sonication or gentle warming to 37°C to aid dissolution.[1][3] |
| Precipitate forms immediately upon dilution into aqueous media. | Rapid solvent exchange ("crashing out"). The final concentration exceeds the aqueous solubility limit. | Perform a serial dilution. Pre-warm the aqueous media to 37°C before adding the compound stock.[6][9] Add the stock solution slowly while gently vortexing the media.[9] Determine the maximum soluble concentration by performing a solubility test (see protocol below). |
| Media becomes cloudy over time in the incubator. | The compound has poor thermodynamic stability in the media. Temperature or pH shifts in the incubator are affecting solubility.[6] | Test the compound's stability in media over the planned duration of your experiment. Ensure your media is properly buffered for the CO2 environment.[6] Consider using solubility enhancers like cyclodextrins or non-ionic surfactants (e.g., Tween-20), ensuring they are compatible with your assay.[4][10] |
| Inconsistent results between experimental repeats. | Compound precipitation is leading to variable effective concentrations. Freeze-thaw cycles are causing the stock solution to precipitate. | Visually inspect wells for precipitation before analysis. Aliquot the high-concentration DMSO stock into single-use vials to avoid repeated freeze-thaw cycles.[3][6] If a frozen aliquot shows precipitate, gently warm and vortex to redissolve it before use.[6] |
Experimental Protocols
Protocol: Aqueous Solubility Assessment of this compound
Objective: To determine the maximum concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope or plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved.[9]
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your stock solution in 100% DMSO (e.g., from 50 mM down to ~0.4 mM).
-
Add to Media: In separate microcentrifuge tubes or wells of a 96-well plate, add your pre-warmed cell culture medium. Add a small, fixed volume of each DMSO dilution to the media to achieve the same final DMSO concentration across all samples (e.g., add 2 µL of each DMSO stock to 398 µL of media for a final DMSO concentration of 0.5%).
-
Incubate: Cap the tubes or cover the plate and incubate under standard cell culture conditions (37°C, 5% CO2) for the duration of your planned experiment (e.g., 24 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each tube or well against a dark background for any signs of cloudiness, crystals, or visible precipitate.[9]
-
Microscopic Examination: Place a small drop of the solution on a slide and examine under a microscope to identify crystalline structures.
-
(Optional) Spectrophotometry: For a quantitative measure, read the absorbance of the 96-well plate at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to a vehicle-only control indicates light scattering due to precipitation.[9]
-
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is considered the maximum practical soluble concentration under these conditions.
Visual Guides
Workflow for Preparing and Using this compound
Caption: Standard workflow for preparing and using this compound in vitro.
Troubleshooting Decision Tree for Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Hypothetical Kinase Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: BMS-960 Cytotoxicity Assay Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cytotoxicity assays involving BMS-960, a potent and selective S1P1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its primary mechanism of action involves binding to and activating S1P1, a G-protein coupled receptor. This activation can lead to a variety of cellular responses, including regulation of cell proliferation, survival, and migration. In the context of the immune system, S1P1 agonism is known to cause the sequestration of lymphocytes in secondary lymphoid organs.
Q2: We are not observing significant cytotoxicity with this compound in our cancer cell line. Is this expected?
The primary effect of selective S1P1 receptor agonists like this compound is often cytostatic (inhibiting cell proliferation) rather than directly cytotoxic (cell-killing). The antiproliferative effect of some targeted therapies can be mainly cytostatic, with apoptosis occurring at higher concentrations.[2] The cellular response to S1P1 activation is highly cell-type dependent. Many cancer cells express S1P receptors, and their activation can lead to varied outcomes. It is possible that in your specific cell line, this compound is inducing cell cycle arrest or other non-lethal effects. Consider performing cell proliferation assays (e.g., CFSE or BrdU incorporation) in parallel with cytotoxicity assays.
Q3: Our cytotoxicity assay results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistency in cytotoxicity assays can arise from several factors:
-
Cell-based variability: Differences in cell passage number, seeding density, and growth phase can all impact results.
-
Compound stability and solubility: Ensure this compound is fully dissolved and stable in your culture medium. Precipitation of the compound can lead to inaccurate results.
-
Assay-specific issues: Different cytotoxicity assays have distinct mechanisms and can be prone to different artifacts (see troubleshooting section below).
-
S1P receptor expression levels: The expression of S1P1 can vary with cell culture conditions, affecting the cellular response to this compound.
Q4: Can this compound interfere with common cytotoxicity assays like MTT or MTS?
While there is no specific data on this compound interference, compounds can interfere with tetrazolium-based assays (MTT, MTS, XTT). This can occur through direct reduction of the tetrazolium salt by the compound, or by altering cellular metabolism in a way that affects reductase activity without impacting cell viability.[3][4] It is always advisable to include a compound-only control (no cells) to check for direct chemical reduction of the assay reagent.
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity assays with this compound.
Problem 1: No Dose-Dependent Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| Cell line is not sensitive to S1P1-mediated cytotoxicity. | Screen a panel of cell lines with varying S1P1 expression levels. Confirm S1P1 expression in your target cell line via qPCR or western blot. |
| This compound is primarily cytostatic, not cytotoxic. | Use assays that measure cell proliferation (e.g., BrdU, Ki67) or cell cycle progression (flow cytometry with propidium (B1200493) iodide) in addition to cytotoxicity assays. |
| Suboptimal assay incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for detecting an effect. |
| Compound degradation or precipitation. | Visually inspect wells for precipitate. Prepare fresh dilutions of this compound for each experiment. Confirm the solubility of this compound in your culture medium. |
Problem 2: High Variability in Results
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a single-cell suspension before plating. Use a multichannel pipette for seeding and verify cell distribution by microscopy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and perform serial dilutions carefully. |
| Contamination (bacterial or mycoplasma). | Regularly test cell cultures for contamination. |
Problem 3: Discrepancy Between Different Cytotoxicity Assays
| Possible Cause | Suggested Solution |
| Assay interference. | As mentioned, tetrazolium-based assays can be prone to interference.[3][4] Validate findings with an alternative method that has a different readout, such as a membrane integrity assay (e.g., LDH release or propidium iodide staining) or an ATP-based viability assay. |
| Different mechanisms of cell death detected. | Some assays are better at detecting apoptosis (e.g., caspase activity assays), while others measure necrosis (e.g., LDH release). Choose an assay that aligns with the expected mechanism of cell death. |
| Kinetic differences in cell death pathways. | The timing of marker expression for different cell death pathways can vary. A time-course experiment can help to clarify these differences. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the cytotoxic effects (e.g., IC50 values) of this compound across various cell lines. Researchers are encouraged to perform dose-response experiments to determine the IC50 in their specific cellular models. For S1P receptor agonists, EC50 values for receptor activation are more commonly reported.
| Compound | Assay Type | Cell Line | Reported Value (IC50/EC50) | Reference |
| S1P1 Agonist (Generic) | Cytotoxicity | U2OS | CC50 > 10 µM | [5] |
| S1P1 Agonist (Generic) | S1P1 Agonism | CHO | EC50 < 0.2 nM | [6] |
Note: The table above provides example data for generic S1P1 agonists due to the lack of specific public data for this compound cytotoxicity. Researchers should establish their own baseline data.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT by viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired time period.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically around 490 nm).
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Visualizations
Caption: Simplified S1P1 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Highly selective and potent agonists of sphingosine-1-phosphate 1 (S1P1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-960 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of BMS-960, a potent and selective S1P1 receptor agonist, in cell culture experiments. The following information is designed to address common issues and provide clear guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Its primary mechanism of action involves binding to S1P1, a G protein-coupled receptor (GPCR), on the surface of cells, particularly lymphocytes. This binding initiates a signaling cascade that leads to the internalization and degradation of the S1P1 receptor.[4][5][6] This functional antagonism prevents lymphocytes from egressing from lymphoid tissues, effectively sequestering them and reducing their circulation in the periphery. This immunomodulatory effect is the basis for its investigation in immune-mediated diseases.[1][7]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: While specific optimal concentrations are cell-line dependent, a general starting point for potent S1P1 agonists like this compound is in the low nanomolar to low micromolar range. For initial dose-response experiments, a broad range from 0.1 nM to 10 µM is recommended to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for your specific cellular endpoint. For example, the S1P1 agonist ponesimod (B1679046) has an EC50 of 5.7 nM for S1P1 receptor activation.[5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9] When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture does not exceed a level toxic to your specific cell line, typically below 0.5%.[9]
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect or lower than expected potency | 1. Incorrect concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Low receptor expression: The cell line may have low or no expression of the S1P1 receptor. 4. Cell health: The cells may not be healthy or in the optimal growth phase. | 1. Perform a dose-response experiment: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. 2. Prepare fresh stock solutions: Use a new aliquot of the compound to prepare a fresh stock solution. 3. Verify S1P1 expression: Confirm S1P1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 4. Ensure optimal cell culture conditions: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. |
| High levels of cell death or cytotoxicity | 1. Compound concentration is too high: High concentrations can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: The compound may be interacting with other cellular targets essential for cell survival. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Check solvent concentration: Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%). Include a vehicle control (medium with DMSO only) in your experiments. 3. Investigate off-target effects: If cytotoxicity persists at effective concentrations, consider if off-target effects are a possibility. Review literature for known off-target effects of S1P1 agonists. |
| Variability between experimental replicates | 1. Inconsistent cell seeding: Variations in the number of cells seeded per well. 2. Inaccurate compound dilution: Errors in preparing serial dilutions of the compound. 3. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. 2. Prepare dilutions carefully: Use calibrated pipettes and perform serial dilutions with care. 3. Minimize edge effects: Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity. |
Quantitative Data
Due to the limited availability of public data specifically for this compound, the following tables provide representative data from closely related and well-characterized S1P1 receptor agonists, Ozanimod and Ponesimod, to guide experimental design.
Table 1: In Vitro Activity of Ozanimod
| Assay | Cell Line | Parameter | Value |
| S1P1 Receptor Binding | CHO cells expressing human S1P1 | Ki (nM) | 0.23 |
| S1P5 Receptor Binding | CHO cells expressing human S1P5 | Ki (nM) | 6.3 |
| Lymphocyte Trafficking | Human whole blood | EC50 (nM) | 0.98 |
Data is representative and compiled from publicly available information on Ozanimod.
Table 2: In Vitro Potency of Ponesimod
| Receptor | Parameter | Value |
| S1P1 | EC50 (nM) | 5.7 |
| S1P3 | EC50 (nM) | >10,000 |
| S1P4 | EC50 (nM) | 890 |
| S1P5 | EC50 (nM) | 39 |
Data is representative and compiled from publicly available information on Ponesimod.[5]
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for use with this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Target cells (e.g., Jurkat cells, which express S1P1)
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 2: S1P1 Receptor Internalization Assay (Adapted from a general S1P1 agonist protocol)
This assay measures the ability of an agonist to induce the internalization of the S1P1 receptor.
Materials:
-
CHO-K1 cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP)
-
Complete cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
This compound
-
DMSO (anhydrous)
-
96-well imaging plates (black-walled, clear bottom)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed the S1P1-eGFP expressing CHO-K1 cells into a 96-well imaging plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the compound dilutions to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Fixation and Staining:
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the internalization of the S1P1-eGFP signal by measuring the fluorescence intensity within intracellular vesicles compared to the cell membrane.
-
Plot the dose-response curve to determine the EC50 for receptor internalization.
-
Visualizations
Caption: S1P1 Receptor Signaling Pathway activated by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: BMS-202 Stability in Solution for Long-Term Experiments
Disclaimer: The initial query for "BMS-960" did not yield specific results. This technical guide has been developed based on the available information for BMS-202 , a known PD-1/PD-L1 inhibitor, under the assumption that this was the intended compound of interest. The stability data presented is illustrative and should be confirmed experimentally for your specific conditions.
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the stability of BMS-202 in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for BMS-202 stock solutions?
A1: BMS-202 is soluble in DMSO (up to 83 mg/mL) and Ethanol (up to 83 mg/mL).[1][2][3] For long-term stability, it is recommended to store stock solutions in DMSO at -80°C for up to one year.[2] The powdered form of BMS-202 can be stored at -20°C for up to three years.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.[4]
Q2: My BMS-202 solution has changed color. Is it still usable?
A2: A change in the color of your stock or working solution may indicate chemical degradation or oxidation.[4] This can be caused by exposure to light, air, or impurities in the solvent. It is strongly recommended to perform a quality control check, such as HPLC or LC-MS analysis, to assess the integrity of the compound before proceeding with your experiments.
Q3: I observe precipitation in my stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[4] To address this, you can try the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[4]
-
Concentration: Consider preparing and storing stock solutions at a slightly lower concentration.[4]
-
Solvent Choice: Ensure that DMSO is of high purity and low water content, as moisture can affect solubility and stability.[3]
Q4: How does the pH of my aqueous buffer affect the stability of BMS-202?
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in long-term cell-based assays.
-
Possible Cause: Degradation of BMS-202 in the culture medium over the course of the experiment.
-
Suggested Solution:
-
Assess Stability in Media: Perform a stability study of BMS-202 in your specific cell culture medium at 37°C. An example protocol is provided below.
-
Fresh Supplementation: If significant degradation is observed, consider replenishing the compound at regular intervals during the experiment.
-
Control Experiments: Include a time-zero control and a vehicle control to monitor the compound's activity and stability throughout the assay.
-
Issue 2: Appearance of new peaks in HPLC/LC-MS analysis of the working solution over time.
-
Possible Cause: Compound degradation leading to the formation of new chemical entities.
-
Suggested Solution:
-
Characterize Degradants: If possible, use mass spectrometry to identify the degradation products. This can provide insights into the degradation pathway (e.g., oxidation, hydrolysis).
-
Optimize Conditions: Based on the likely degradation mechanism, adjust the solution conditions. For example, if oxidation is suspected, consider de-gassing the solvent or adding an antioxidant. If hydrolysis is the issue, adjusting the pH may help.
-
Illustrative Stability Data for BMS-202
The following table provides an example of how to present stability data. Note: This is not actual experimental data for BMS-202 and should be used as a template for your own stability studies.
| Solvent/Buffer (pH) | Temperature (°C) | Initial Concentration (µM) | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| DMSO | 25 | 1000 | 99.5 | 98.2 | 96.5 |
| PBS (7.4) | 37 | 10 | 92.1 | 85.3 | 70.1 |
| Acetate Buffer (5.0) | 37 | 10 | 95.6 | 91.8 | 88.2 |
| Tris Buffer (8.5) | 37 | 10 | 88.4 | 79.1 | 65.4 |
Experimental Protocols
Protocol 1: Assessing the Stability of BMS-202 in Aqueous Buffer
-
Solution Preparation:
-
Prepare a 10 mM stock solution of BMS-202 in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, Tris, citrate).
-
-
Incubation:
-
Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), take one vial from each temperature condition.
-
-
Analysis:
-
Analyze the samples immediately by a validated analytical method, such as reverse-phase HPLC with UV detection.
-
Quantify the peak area of the parent BMS-202 compound.
-
-
Data Analysis:
-
Calculate the percentage of BMS-202 remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining compound versus time for each condition to determine the degradation kinetics.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BMS-202 inhibits the phosphorylation of ERK1/2 and Smad2/3, thereby downregulating pro-fibrotic and proliferative signaling pathways.[5][6]
Caption: A generalized experimental workflow for assessing the stability of a small molecule in solution.
Caption: A decision tree to troubleshoot sources of variability in experiments involving small molecule solutions.
References
- 1. BMS202 (PD-1/PD-L1 inhibitor 2), small-molecule inhibitor (CAS 1675203-84-5) | Abcam [abcam.com]
- 2. BMS-202 | PD-1/PD-L Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BMS-202, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating S1P1 Receptor Agonism: A Guide to Mitigating BMS-960 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of BMS-960, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Understanding and mitigating potential off-target effects is crucial for obtaining accurate experimental results and ensuring the translational potential of your research. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the S1P1 receptor.[1][2] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking. Agonism of S1P1 by this compound leads to the internalization of the receptor, which in turn prevents the egress of lymphocytes from lymphoid tissues. This mechanism underlies its potential therapeutic applications in immune-mediated diseases.
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed to be a selective S1P1 agonist, like most small molecules, it has the potential to interact with other related receptors or cellular targets, especially at higher concentrations. The primary concern for off-target effects with S1P receptor modulators is their activity on other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5), which can lead to undesired physiological responses. For instance, agonism at the S1P3 receptor has been associated with cardiovascular effects such as bradycardia.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your experimental system through careful dose-response studies.
-
Employ appropriate controls: Include a structurally related inactive control compound if available, and compare results to other well-characterized S1P1 agonists with different chemical scaffolds.
-
Confirm target engagement: Utilize techniques like cellular thermal shift assays (CETSA) or target knockdown (e.g., siRNA or CRISPR) to verify that the observed phenotype is dependent on S1P1.
Q4: What should I do if I suspect my results are influenced by off-target effects?
A4: If you suspect off-target effects, a systematic troubleshooting approach is recommended. This can involve:
-
Validating with a secondary S1P1 agonist: Use a structurally distinct S1P1 agonist to see if it recapitulates the same phenotype.
-
Assessing activity on other S1P subtypes: If possible, perform functional assays to determine if this compound is activating other S1P receptors at the concentrations used in your experiments.
-
Performing rescue experiments: In a target knockdown background, the effects of this compound should be abrogated if they are on-target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Variability in compound concentration. 2. Cell passage number affecting receptor expression. 3. Off-target effects at higher concentrations. | 1. Prepare fresh stock solutions and perform accurate serial dilutions. 2. Maintain a consistent cell passage number for all experiments. 3. Perform a dose-response curve to identify the optimal concentration. |
| Unexpected cellular phenotype | 1. Activation of an off-target receptor. 2. Compound toxicity at high concentrations. | 1. Consult literature for known off-targets of similar compounds. 2. Perform a cell viability assay (e.g., MTT or LDH) at the concentrations used. |
| Lack of response to this compound | 1. Low or absent S1P1 receptor expression in the cell line. 2. Compound degradation. | 1. Confirm S1P1 expression using qPCR, Western blot, or flow cytometry. 2. Ensure proper storage of the compound and use freshly prepared solutions. |
Quantitative Data Summary
While specific quantitative data for this compound's binding affinity (Ki) and functional activity (EC50) across all S1P receptor subtypes is not publicly available in the searched literature, it is described as a "potent and selective S1P1 receptor agonist".[1][2][3][4] For a comprehensive understanding, it is recommended to perform in-house characterization or refer to the manufacturer's technical data sheet if available. The following table provides a template for how such data would be presented.
Table 1: Hypothetical Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| S1P1 | Data not available | Data not available |
| S1P2 | Data not available | Data not available |
| S1P3 | Data not available | Data not available |
| S1P4 | Data not available | Data not available |
| S1P5 | Data not available | Data not available |
Experimental Protocols
Protocol 1: S1P Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a general method to determine the binding affinity of a test compound like this compound to S1P receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific human S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 0.5% fatty acid-free BSA, pH 7.4.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-S1P), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: S1P Receptor Functional Assay (GTPγS Binding Assay)
This protocol measures the functional activation of S1P receptors by assessing G-protein coupling.
-
Membrane Preparation: As described in Protocol 1.
-
Assay Buffer: Use a buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA, and 0.1% fatty acid-free BSA, pH 7.4.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, and a constant concentration of [³⁵S]-GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Filtration and Washing: As described in Protocol 1.
-
Scintillation Counting: As described in Protocol 1.
-
Data Analysis: Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Simplified S1P1 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
References
Technical Support Center: BMS-960 and S1P1 Receptor Agonist Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-960, a potent and selective S1P1 receptor agonist, in cell-based assays. Inconsistent results in such assays can arise from a variety of factors, from compound handling to the specifics of the cellular system. This guide is designed to help you identify and address these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of cellular processes, including lymphocyte trafficking, endothelial barrier function, and cell proliferation.[3][4] Upon binding, this compound activates the S1P1 receptor, initiating downstream signaling cascades.
Q2: What are the common cell-based assays used to assess the activity of S1P1 agonists like this compound?
A2: Common cell-based assays for S1P1 agonists include:
-
Receptor Internalization Assays: Activation of S1P1 by an agonist leads to receptor internalization, which can be visualized and quantified using techniques like high-content imaging with fluorescently tagged receptors.[5][6][7]
-
Second Messenger Assays: S1P1 activation can lead to changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium levels, which can be measured using various reporter assays.[8]
-
Cell Migration Assays: As S1P1 is involved in cell migration, particularly of lymphocytes, assays that measure the chemotactic response of cells towards the agonist can be employed.
-
Potency Assays: These assays determine the concentration of the agonist required to elicit a half-maximal response (EC50) and are crucial for characterizing the compound's activity.[9][10]
Q3: We are observing high variability in our EC50 values for this compound. What are the potential causes?
A3: High variability in EC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility in aqueous assay media. Precipitation of the compound can lead to inconsistent effective concentrations. Ensure proper dissolution in a suitable solvent like DMSO and be mindful of the final DMSO concentration in your assay.
-
Cell Health and Passage Number: The physiological state of your cells is critical. Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range to minimize phenotypic drift.
-
Assay Conditions: Variations in incubation times, temperature, and reagent concentrations can all contribute to variability. Strict adherence to a standardized protocol is essential.
-
Plasticware and Plate Effects: Inconsistent cell attachment or "edge effects" in multi-well plates can lead to significant variability. Proper randomization of samples across the plate can help mitigate this.[10]
Troubleshooting Guide for Inconsistent Results
If you are experiencing inconsistent results with this compound in your cell-based assays, a systematic approach to troubleshooting is recommended. The following guide addresses common problems and provides potential solutions.
Problem 1: No or Low Agonist Activity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Degradation or Inactivity | • Verify the integrity of your this compound stock. If possible, confirm its identity and purity.• Prepare fresh dilutions of the compound from a new stock solution for each experiment. |
| Low Receptor Expression in Cells | • Confirm the expression of S1P1 in your chosen cell line at the protein level (e.g., by Western blot or flow cytometry).• Consider using a cell line known to have robust S1P1 expression or engineer your cell line to overexpress the receptor. |
| Suboptimal Assay Conditions | • Optimize the assay parameters, including cell seeding density, agonist incubation time, and temperature.• Ensure that the assay buffer conditions (e.g., pH, serum concentration) are appropriate for S1P1 signaling. |
| Incorrect Assay Readout | • Verify that the chosen readout is appropriate for S1P1 activation in your cell system. For example, not all S1P1-mediated signaling pathways may be active in every cell type. |
Problem 2: High Background Signal
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents or Cells | • Use fresh, sterile reagents and regularly test your cell cultures for mycoplasma contamination.• Ensure all solutions are properly filtered. |
| Autofluorescence of Compound or Media | • If using a fluorescence-based readout, test the autofluorescence of this compound at the concentrations used.• Use phenol (B47542) red-free media to reduce background fluorescence. |
| Non-specific Binding | • Include appropriate negative controls, such as cells not expressing the receptor or treatment with a known S1P1 antagonist. |
Problem 3: Poor Assay Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | • Ensure a homogenous cell suspension before seeding.• Use a calibrated multichannel pipette or an automated cell dispenser for accurate and consistent cell numbers per well. |
| Variability in Reagent Addition | • Use calibrated pipettes and a consistent pipetting technique.• Prepare master mixes of reagents to be added to multiple wells to reduce pipetting errors. |
| Edge Effects in Microplates | • Avoid using the outer wells of the plate, or fill them with a buffer to maintain a more uniform environment across the plate.• Implement a randomized plate layout for samples, controls, and blanks.[10] |
| Inconsistent Incubation Times | • Use a timer and process plates one at a time to ensure consistent incubation periods for all wells. |
Data Presentation: Comparative Potency of Selective S1P1 Agonists
While specific EC50 values for this compound are not widely published, the following table provides a summary of reported EC50 values for other selective S1P1 agonists in various cell-based assays. This data can serve as a reference for the expected potency range of a selective S1P1 agonist.
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) |
| SEW2871 | S1P1 Internalization | CHO | 13.8[11] |
| Ozanimod (RPC-1063) | S1P1 Activation | CHO | 1.03[11] |
| Ponesimod (ACT-128800) | S1P1 Activation | CHO | 5.7[11] |
| Siponimod (BAF312) | S1P1 Activation | CHO | 0.39[12] |
Note: The potency of an agonist can vary significantly depending on the specific assay and cell line used.
Experimental Protocols
Key Experiment: S1P1 Receptor Internalization Assay
This protocol provides a general framework for a high-content imaging-based assay to quantify the internalization of S1P1 upon stimulation with an agonist like this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP).
-
Assay medium: Serum-free, phenol red-free culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control: A known S1P1 agonist (e.g., S1P).
-
Negative control: Vehicle (e.g., 0.1% DMSO in assay medium).
-
Fixation solution: 4% paraformaldehyde in PBS.
-
Nuclear stain: Hoechst 33342.
-
96-well clear-bottom imaging plates.
Procedure:
-
Cell Seeding: Seed the S1P1-eGFP expressing cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. Also, prepare solutions for the positive and negative controls.
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions, positive control, and negative control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for receptor internalization.
-
-
Cell Fixation and Staining:
-
Remove the treatment solutions and wash the cells once with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the nuclear stain solution and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the cells using a high-content imaging system. Use appropriate filter sets for the fluorescently tagged receptor (e.g., GFP) and the nuclear stain (e.g., DAPI).
-
Analyze the images using image analysis software to quantify the internalization of the S1P1-eGFP. This is typically done by measuring the fluorescence intensity within intracellular vesicles or puncta relative to the total cellular fluorescence.
-
Plot the dose-response curve and calculate the EC50 value for this compound.
-
Visualizations
Caption: S1P1 Receptor Signaling Pathway activated by this compound.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. GPCR Internalization Assays [discoverx.com]
- 6. researchgate.net [researchgate.net]
- 7. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing BMS-960 Bioavailability in Preclinical Research
Welcome to the technical support center for BMS-960. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the oral bioavailability of this compound in animal studies. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles for improving the absorption of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our rodent studies after oral administration. What are the potential causes?
A1: Low and variable oral bioavailability of this compound, a compound with poor aqueous solubility, can stem from several factors. The primary reasons are often low solubility and a slow dissolution rate in the gastrointestinal fluids.[1] Other contributing factors may include:
-
Poor wettability: The compound may not be easily dispersed in the gastrointestinal fluid.
-
First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce bioavailability.
-
P-glycoprotein (P-gp) efflux: The compound may be actively transported back into the intestinal lumen by efflux pumps.
-
Formulation-dependent effects: The choice of vehicle or excipients can greatly influence absorption.
Q2: What are the initial steps to consider for improving the oral absorption of this compound?
A2: A logical first step is to address the solubility and dissolution rate. Techniques that increase the surface area of the drug available for dissolution are often effective.[1][2] Consider the following approaches:
-
Particle size reduction (Micronization): Reducing the particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[1][3]
-
Formulation with enabling excipients: Utilizing co-solvents, surfactants, or lipids in the formulation can improve solubility.[2][3]
Q3: Can different formulations of this compound be compared to identify the most effective one for in vivo studies?
A3: Yes, a systematic comparison of different formulations is a standard preclinical approach. It is advisable to start with simple formulations and progress to more complex ones if needed. A head-to-head in vivo pharmacokinetic study in a relevant animal model (e.g., rats or mice) comparing different formulations is the definitive way to assess their relative performance.
Troubleshooting Guide
Issue: Inconsistent Bioavailability Data
Potential Cause: Variability in the preparation of the dosing formulation.
Troubleshooting Steps:
-
Standardize Formulation Protocol: Ensure a detailed and validated Standard Operating Procedure (SOP) is in place for the preparation of the this compound formulation. This should include precise measurements of all components, specific mixing times, and temperature controls.
-
Homogeneity Assessment: Before dosing, assess the homogeneity of the formulation. For suspensions, this can be done by taking samples from the top, middle, and bottom of the container and analyzing the concentration of this compound.
-
Stability of Formulation: Evaluate the stability of the dosing formulation over the duration of the experiment. This ensures that the drug does not precipitate or degrade before administration.
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
This protocol describes a common method for preparing a suspension with reduced particle size to improve dissolution.
Materials:
-
This compound
-
Wetting agent (e.g., 0.5% w/v Tween 80 in water)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose (B213188) (CMC) in water)
-
Mortar and pestle or a microfluidizer
Procedure:
-
Particle Size Reduction: If not already micronized, reduce the particle size of this compound using a mortar and pestle for small-scale preparations or a microfluidizer for larger batches.
-
Wetting: Create a paste by adding a small amount of the wetting agent to the micronized this compound powder and triturating with the pestle.
-
Suspension: Gradually add the vehicle to the paste while continuously mixing to form a uniform suspension.
-
Homogenization: Use a homogenizer to ensure a consistent particle size distribution throughout the suspension.
-
Final Concentration: Adjust the final volume with the vehicle to achieve the desired concentration for dosing.
Data Presentation
When comparing different formulation strategies, it is crucial to present the pharmacokinetic data in a clear and organized manner.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Simple Suspension (0.5% CMC) | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Micronized Suspension (0.5% CMC) | 10 | 450 ± 90 | 2.0 | 2950 ± 550 | 15 |
| Solution (20% PEG400) | 10 | 800 ± 150 | 1.0 | 5800 ± 980 | 30 |
| Solid Dispersion | 10 | 1200 ± 250 | 1.0 | 9500 ± 1800 | 48 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the experimental approach to improving its bioavailability, the following diagrams are provided.
References
Technical Support Center: Mitigating BMS-986165-Induced Bradycardia in Preclinical Models
This technical support center provides troubleshooting guidance for researchers encountering bradycardia in preclinical models following the administration of BMS-986165, a sphingosine-1-phosphate receptor 1 (S1P1) modulator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We observed a significant decrease in heart rate in our preclinical models shortly after the first administration of BMS-986165. Is this an expected finding?
A1: Yes, a transient decrease in heart rate, or bradycardia, is a well-documented first-dose effect of S1P1 receptor modulators like BMS-986165. This effect is typically observed within hours after the initial administration and is generally reversible. The mechanism involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels in atrial myocytes, leading to hyperpolarization and a decreased firing rate of the sinoatrial node.
Q2: What is the underlying mechanism of S1P1 receptor modulator-induced bradycardia?
A2: S1P1 receptors are expressed on atrial pacemaker cells. When a S1P1 receptor modulator like BMS-986165 binds to these receptors, it activates the Gαi subunit of the associated G-protein. This leads to the dissociation of the Gβγ subunits, which then directly bind to and open GIRK channels. The opening of these channels increases potassium efflux from the cell, causing hyperpolarization of the cell membrane and a slowing of the heart rate.[1]
Q3: How can we mitigate this first-dose bradycardia in our preclinical experiments?
A3: The most effective and widely adopted strategy to mitigate the initial bradycardic effects of S1P1 receptor modulators is to implement a gradual dose up-titration regimen.[2][3][4] Starting with a low dose and incrementally increasing it over a defined period allows for the desensitization of the S1P1 receptors on atrial cells, thus attenuating the negative chronotropic effect upon subsequent administrations of the target dose.
Q4: We are concerned about the potential for atrioventricular (AV) block. Is this a risk with BMS-986165?
A4: Slowing of atrioventricular impulse conduction, including first- and second-degree AV blocks, has been observed with S1P1 receptor modulators, particularly after the first dose.[5] The mechanism is similar to the induction of bradycardia, involving the activation of GIRK channels in the AV node. A dose up-titration protocol can also help to mitigate the risk of AV block.[4] Continuous ECG monitoring is recommended during the initial dosing period to detect any conduction abnormalities.
Q5: Are there any pharmacological agents that can be used to counteract BMS-986165-induced bradycardia in an acute setting?
A5: While dose titration is the primary preventative strategy, in an acute and symptomatic bradycardia scenario, administration of a muscarinic receptor antagonist like atropine (B194438) could be considered to increase heart rate. However, the primary approach in a preclinical setting should be prevention through a carefully designed dose escalation protocol. It is also crucial to rule out other potential causes of bradycardia.[6][7]
Experimental Protocols
Protocol 1: Dose Up-Titration to Mitigate Bradycardia
This protocol provides a general framework for a dose up-titration regimen. The specific doses and timing should be optimized based on the preclinical model and the pharmacokinetic profile of BMS-986165.
Objective: To acclimate the preclinical model to BMS-986165 and minimize the first-dose bradycardic effect.
Materials:
-
BMS-986165
-
Appropriate vehicle for drug formulation
-
Preclinical models (e.g., rats, mice)
-
Telemetry system or other continuous heart rate monitoring equipment
Procedure:
-
Baseline Monitoring: Acclimate animals to the experimental setup and record baseline heart rate and ECG for at least 24 hours prior to the first dose.
-
Dose Preparation: Prepare fresh formulations of BMS-986165 at the required concentrations for the titration steps.
-
Dose Escalation:
-
Day 1: Administer 10% of the target therapeutic dose.
-
Day 2: Administer 25% of the target therapeutic dose.
-
Day 3: Administer 50% of the target therapeutic dose.
-
Day 4: Administer 75% of the target therapeutic dose.
-
Day 5 onwards: Administer the full target therapeutic dose.
-
-
Continuous Monitoring: Continuously monitor heart rate and ECG throughout the dose titration period and for at least 6 hours after the first full therapeutic dose.
-
Data Analysis: Analyze the heart rate data to compare the change from baseline between a single high-dose administration and the up-titration regimen.
Protocol 2: Cardiovascular Monitoring in Preclinical Models
Objective: To accurately assess the cardiovascular effects of BMS-986165.
Materials:
-
Preclinical models
-
Implantable telemetry device or non-invasive ECG monitoring system
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation: For telemetry-based monitoring, surgically implant the telemetry device according to the manufacturer's instructions and allow for a sufficient recovery period (typically 7-10 days). For non-invasive methods, ensure proper animal handling and restraint to minimize stress-induced artifacts.
-
Data Acquisition:
-
Record baseline cardiovascular parameters (Heart Rate, PR interval, QRS duration, QT interval) for a stable period before drug administration.
-
Administer BMS-986165 according to the experimental protocol (single dose or up-titration).
-
Continuously record cardiovascular parameters for a predefined period post-dosing (e.g., 24 hours).
-
-
Data Analysis:
-
Calculate the change in heart rate from baseline at various time points post-dose.
-
Analyze ECG waveforms for any abnormalities, including arrhythmias and AV block.
-
Correct the QT interval for changes in heart rate (e.g., using Bazett's or Fridericia's formula for the specific species).
-
Data Presentation
Table 1: Illustrative Dose-Response of a Representative S1P1 Modulator on Heart Rate in a Preclinical Model
| Dose Group | N | Maximum Mean Heart Rate Decrease from Baseline (bpm) | Time to Nadir (hours) |
| Vehicle | 8 | 15 ± 5 | - |
| Low Dose | 8 | 50 ± 10 | 2-4 |
| High Dose | 8 | 120 ± 20 | 2-4 |
Table 2: Effect of Dose Up-Titration on First-Dose Bradycardia
| Dosing Regimen | N | Maximum Mean Heart Rate Decrease from Baseline on Day of First Full Dose (bpm) | Incidence of AV Block |
| Single Full Dose | 8 | 115 ± 18 | 3/8 |
| Up-Titration | 8 | 35 ± 8 | 0/8 |
Visualizations
Caption: Experimental workflow for evaluating the mitigation of BMS-986165-induced bradycardia.
Caption: Signaling pathway of BMS-986165-induced bradycardia in atrial myocytes.
References
- 1. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
- 2. Mitigation of Initial Cardiodynamic Effects of the S1P1 Receptor Modulator Ponesimod Using a Novel Up-Titration Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug-induced bradycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: BMS-986160 (Deucravacitinib) Dose Refinement
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the in vivo dosage of BMS-986160 (also known as Deucravacitinib), a selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-986160 (Deucravacitinib)?
A1: Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of TYK2.[1] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive conformation of the enzyme.[1][2] This mechanism allows for high selectivity over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3), thereby minimizing potential off-target effects associated with ATP-competitive JAK inhibitors.[1][2]
Q2: Which signaling pathways are inhibited by BMS-986160?
A2: By inhibiting TYK2, Deucravacitinib potently blocks the signaling of key cytokines involved in inflammation and autoimmune diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1][2] This inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of pro-inflammatory genes.[1]
Q3: What is a recommended starting dose for BMS-986160 in mouse models?
A3: Published preclinical studies in mouse models of psoriasis, colitis, and lupus have utilized oral doses ranging from 7.5 mg/kg to 30 mg/kg, often administered twice daily.[1] A dose of 15 mg/kg twice daily has demonstrated efficacy comparable to positive controls in some models.[1] The selection of a starting dose should be based on the specific animal model and the desired level of target engagement.
Q4: How does BMS-986160's allosteric inhibition differ from other JAK inhibitors?
A4: Traditional JAK inhibitors are ATP-competitive, binding to the highly conserved ATP-binding site in the active kinase (JH1) domain. This can lead to cross-reactivity with other JAK family members. Deucravacitinib's allosteric mechanism, targeting the less conserved pseudokinase (JH2) domain, provides a high degree of selectivity for TYK2, which is a key advantage.[1][2][3]
Quantitative Data Summary
The following tables summarize dose-response data from preclinical in vivo studies.
Table 1: Efficacy of TYK2 Inhibition in an IL-23-Driven Mouse Model
| Compound | Dose | Key Efficacy Endpoint | Result |
|---|---|---|---|
| ATMW-DC | Not specified | Inhibition of ear swelling | 65-69% |
| ATMW-DC | Not specified | Inhibition of IL-17A cytokine levels | 11-73% |
Data from a study on a novel allosteric TYK2 inhibitor, ATMW-DC, using an IL-23-driven pharmacodynamic (PD) model.[3]
Table 2: Efficacy of Deucravacitinib in an IL-23-Induced Skin Inflammation Mouse Model
| Compound | Dose | Efficacy Comparison |
|---|---|---|
| Deucravacitinib | 15 mg/kg (BID) | As effective as anti-IL-23 adnectin (positive control) |
| Deucravacitinib | 30 mg/kg (BID) | Demonstrated greater efficacy than the 15 mg/kg dose |
BID: twice daily. Data from published preclinical studies.[1]
Visual Guides: Pathways and Workflows
Signaling Pathway
Caption: BMS-986160 allosterically inhibits TYK2 by binding to the JH2 domain.
Experimental Workflow
Caption: Workflow for in vivo dose refinement studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with BMS-986160.
Issue 1: Lack of Efficacy at Expected Doses
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability/Formulation | Ensure the compound is fully solubilized or forms a stable, homogenous suspension. The vehicle (e.g., 0.5% methylcellulose) should be appropriate and freshly prepared.[4] Consider PK analysis to confirm drug exposure. |
| Incorrect Dosing Regimen | BMS-986160 has been effective with twice-daily (BID) dosing in mice.[1] A once-daily (QD) regimen may not provide sustained target coverage. Verify dosing frequency and technique (e.g., oral gavage). |
| Animal Model Resistance | Confirm that the chosen disease model is dependent on TYK2-mediated pathways (IL-23, Type I IFN).[1] A model driven by other pathways may not respond to TYK2 inhibition. |
| Flawed Experimental Design | High variability, small group sizes, or improper randomization can obscure a real treatment effect. Review the experimental protocol for potential flaws.[1] |
Issue 2: Adverse Events or Toxicity Observed (e.g., Weight Loss)
| Potential Cause | Troubleshooting Step |
| Dose is Too High | The administered dose may exceed the maximum tolerated dose (MTD) for the specific animal strain or model.[1] Perform a dose de-escalation study. Reduce the dose to the next lowest level and monitor closely. |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the formulation vehicle itself is not causing adverse effects.[5] |
| Off-Target Effects | Although highly selective, unexpected off-target effects at high concentrations are possible.[1] Correlate adverse events with plasma exposure levels (PK/PD analysis). |
| Gavage-Related Stress | Improper oral gavage technique can cause stress, injury, and weight loss. Ensure personnel are properly trained and use appropriate gavage needles. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting in vivo dosing experiments.
Experimental Protocols
Protocol 1: Imiquimod (B1671794) (IMQ)-Induced Psoriasis Model in Mice
This protocol provides a general framework for evaluating the efficacy of BMS-986160.
1. Animals and Acclimation:
-
Species/Strain: BALB/c or C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week before the experiment. House in standard conditions with ad libitum access to food and water.
2. Group Allocation and Blinding:
-
Randomly assign animals to treatment groups (n=8-10 per group).
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Group 2: BMS-986160 (Low Dose, e.g., 5 mg/kg BID).
-
Group 3: BMS-986160 (Mid Dose, e.g., 15 mg/kg BID).[1]
-
Group 4: BMS-986160 (High Dose, e.g., 45 mg/kg BID).[1]
-
Group 5: Positive Control (e.g., topical corticosteroid or other systemic standard-of-care).
-
-
The study should be blinded to minimize bias in scoring and measurements.
3. Psoriasis Induction:
-
Gently shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear for 5-6 consecutive days.
4. Compound Preparation and Administration:
-
Preparation: Prepare a suspension of BMS-986160 in the selected vehicle (e.g., 0.5% methylcellulose).[4] Ensure it is well-mixed before each administration.
-
Administration: Administer the compound or vehicle via oral gavage twice daily (BID), typically 8-12 hours apart. Begin treatment on the same day as the first imiquimod application.
5. Efficacy Assessment:
-
Daily Monitoring: Record body weight daily.
-
Clinical Scoring (PASI): Score the dorsal skin daily for erythema (redness), scaling, and thickness on a scale of 0 to 4. The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.
-
Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
6. Terminal Procedures (Day 6 or 7):
-
Euthanasia: Euthanize mice according to approved institutional protocols.
-
Sample Collection:
-
Collect blood for pharmacokinetic analysis.
-
Excise the treated dorsal skin and ear.
-
Fix a portion of the skin/ear in 10% neutral buffered formalin for histological evaluation (H&E staining for acanthosis).
-
Homogenize another portion of the skin/ear to measure pro-inflammatory cytokine levels (e.g., IL-17A, IL-23) via ELISA or qPCR.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Cell culture media optimization for BMS-960 experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing cell culture media in experiments involving the S1P1 receptor agonist, BMS-960.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and cellular proliferation and survival.[2][3][4] In research, this compound is used to selectively activate the S1P1 receptor to study its downstream signaling pathways and physiological effects, particularly in immunology and vascular biology.[1]
Q2: Which cell lines are suitable for this compound experiments?
A2: The choice of cell line depends on the experimental goals. Commonly used cell lines are those endogenously expressing S1P1 or, more frequently, host cell lines stably transfected with the human S1P1 receptor.
-
Recombinant Cell Lines: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cells are frequently used because they provide a clean system to study the specific effects of S1P1 activation.[5][6] Several commercial vendors offer validated, ready-to-use CHO or HEK-293 cell lines stably expressing human S1P1.[5][6]
-
Endogenously Expressing Cells: Human umbilical vein endothelial cells (HUVECs) are a relevant model for studying vascular effects. Lymphocytes or lymphocyte-derived cell lines are used for immunological studies.[4]
Q3: What is a good starting point for a basal medium formulation?
A3: The ideal basal medium depends on the cell line. For commonly used recombinant lines:
-
CHO-K1 Cells: Ham's F-12 medium is a frequent choice, often supplemented with L-Glutamine, Penicillin-Streptomycin, and serum.[7] For higher density or suspension cultures, specialized chemically-defined CHO media like CD CHO, HyClone SFM4CHO, or Efficient-Pro are recommended.[8][9]
-
HEK-293/U2OS Cells: Dulbecco's Modified Eagle Medium (DMEM) or Freestyle Expression Medium are common choices.[10][11]
Always start with the medium recommended by the cell line supplier and optimize from there.
Q4: How does serum affect this compound activity and how should I optimize it?
A4: Serum contains lipids and proteins, including S1P, which can bind to S1P receptors and create background signaling. Serum proteins can also bind to small molecules like this compound, reducing its effective concentration.
-
For functional assays: It is often necessary to reduce or eliminate serum during the experiment. A common technique is to culture cells in serum-containing medium (e.g., 10% FBS) and then switch to a serum-free or low-serum medium (e.g., 0.1% fatty-acid free BSA) for a few hours before and during the assay.[10]
-
For long-term culture: Determine the minimum serum concentration that maintains cell health and viability (e.g., by testing a range from 1% to 10% FBS) to minimize variability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Toxicity | 1. High this compound Concentration: Exceeding the optimal concentration can cause off-target effects or cytotoxicity. 2. Solvent Toxicity: The solvent for this compound (typically DMSO) can be toxic at concentrations >0.5%.[12] 3. Compound Instability: The compound may degrade in the medium at 37°C. | 1. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 nM to 10 µM) to find the optimal non-toxic dose.[12] 2. Run a Solvent Control: Ensure the final DMSO concentration is low (ideally ≤0.1%) and always include a vehicle-only control.[12] 3. Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Assess stability if degradation is suspected.[5] |
| Inconsistent or No Response | 1. Sub-optimal Media Components: Serum lipids or other components may interfere with the assay. 2. Low Receptor Expression: Cell passage number can affect the expression level of the transfected S1P1 receptor. 3. Incorrect Assay Timing: The time required to see a downstream effect can vary. | 1. Use Low-Serum/BSA Medium: For acute functional assays, switch to a medium containing 0.1% fatty-acid free BSA to reduce background.[10] 2. Use Low-Passage Cells: Use cells that are within a validated passage number range (e.g., up to passage 25) to ensure consistent receptor expression.[10] 3. Perform a Time-Course Experiment: Measure the desired endpoint at multiple time points (e.g., 30 min, 1h, 4h, 24h) after this compound addition to determine the optimal incubation time. |
| High Background Signal | 1. Endogenous S1P in Serum: Fetal Bovine Serum (FBS) contains S1P, which activates the receptor. 2. Contaminated Reagents: Media or buffers may be contaminated. | 1. Serum Starvation: Before the experiment, wash cells and incubate in serum-free medium for 2-4 hours to remove residual serum components.[10] 2. Use High-Quality Reagents: Use fresh, sterile-filtered media and high-purity reagents. |
Experimental Protocols & Visualizations
Protocol 1: Dose-Response Assay for S1P1 Activation
This protocol is designed to determine the effective concentration (EC50) of this compound by measuring a downstream signaling event, such as cAMP inhibition.
Methodology:
-
Cell Seeding: Seed S1P1-expressing CHO or HEK-293 cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 18-24 hours in their standard growth medium (e.g., Ham's F12 + 10% FBS).
-
Serum Starvation: Gently wash the cells once with pre-warmed PBS. Replace the medium with 100 µL of Assay Buffer (e.g., Ham's F12 + 0.1% fatty-acid free BSA) and incubate for 2 hours at 37°C.[10]
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A common approach is an 8-point, 5-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Add the diluted this compound solutions to the wells. Include a vehicle control (Assay Buffer with DMSO) and a positive control (a known S1P1 agonist).
-
Stimulation (for cAMP assays): Since S1P1 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase. To measure this, challenge the cells with an adenylyl cyclase activator like forskolin (B1673556) (final concentration ~5 µM). Agonist activity will be observed as a reduction in the forskolin-induced signal.
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
Detection: Lyse the cells and measure the endpoint (e.g., intracellular cAMP levels) using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Workflow & Signaling Pathway Diagrams
Caption: A typical workflow for optimizing cell culture media for this compound functional assays.
Caption: Simplified S1P1 receptor signaling pathway activated by this compound.
Caption: A decision tree for troubleshooting common issues in this compound cell-based assays.
References
- 1. AID 467 - Dose Response Assays for S1P1 Agonists and Agonism Potentiators - Parental Cell Line Counter Screen 60K MLSMR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. innoprot.com [innoprot.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Human S1PR1 Stable Cell Line-CHO (CSC-RG0834) - Creative Biogene [creative-biogene.com]
- 6. Sphingosine-1-phosphate Receptor 1 Stable Cell Line | eEnzyme [eenzyme.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chinese Hamster Ovary Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 9. Best Cell Culture Media for CHO Cells: Serum-Free Options [synapse.patsnap.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Off-Target Effects of S1P1 Receptor Agonists: A Comparative Analysis of BMS-960 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of the sphingosine-1-phosphate receptor 1 (S1P1) agonist, BMS-960, and other S1P receptor modulators. The objective is to offer a comprehensive overview of their selectivity profiles and potential for off-target interactions, supported by available experimental data. This information is crucial for assessing the preclinical safety and therapeutic window of these compounds.
Introduction to S1P1 Receptor Modulation and Off-Target Concerns
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that have shown significant therapeutic potential in autoimmune diseases, such as multiple sclerosis. Their primary mechanism of action involves the functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into target tissues.
However, the S1P family consists of five receptor subtypes (S1P1-5) with varied tissue distribution and downstream signaling pathways. Lack of selectivity, particularly agonism at the S1P3 receptor, has been linked to adverse effects, most notably cardiovascular effects such as bradycardia. Therefore, comprehensive off-target screening is a critical step in the development of safer and more effective S1P1 receptor modulators.
This guide focuses on this compound, a potent and selective S1P1 receptor agonist, and compares its off-target profile with that of the first-generation non-selective modulator, Fingolimod, and two second-generation, more selective modulators, Ponesimod and Ozanimod.
Comparative Analysis of Off-Target Profiles
The following tables summarize the available quantitative data on the selectivity and off-target effects of this compound and its comparators. It is important to note that direct head-to-head screening of all these compounds on the same comprehensive panel is not publicly available. The data presented is a synthesis of information from various sources and should be interpreted with this in mind.
Table 1: S1P Receptor Subtype Selectivity
| Compound | S1P1 (EC50/Ki, nM) | S1P2 (EC50/Ki, nM) | S1P3 (EC50/Ki, nM) | S1P4 (EC50/Ki, nM) | S1P5 (EC50/Ki, nM) | S1P1 vs S1P3 Selectivity Fold |
| This compound | Potent agonist (exact value not publicly available) | >10,000 | >10,000 | >10,000 | >10,000 | High (presumed based on related compounds) |
| Fingolimod-P | 0.33 | >10,000 | 0.55 | 1.2 | 0.3 | ~1.7 |
| Ponesimod | 5.7 | >10,000 | >10,000 | >10,000 | 56 | >1750 |
| Ozanimod | 0.27 | >10,000 | >10,000 | >10,000 | 3.5 | >37,000 |
Data for this compound is inferred from preclinical data of related Bristol Myers Squibb compounds like BMS-986104 and BMS-986166 which show high selectivity for S1P1 over other S1P subtypes.
Table 2: Overview of Potential Off-Target Effects and Associated Clinical Observations
| Compound | Known Off-Target Activities (Other than S1P receptors) | Common Adverse Events Potentially Linked to Off-Target Effects |
| This compound | Data not publicly available. Expected to have a favorable profile due to high selectivity. | Expected to be minimal based on preclinical data of related compounds. |
| Fingolimod | Interacts with various targets including muscarinic receptors and hERG channel (though with low affinity). | Bradycardia, atrioventricular block, macular edema, hypertension. |
| Ponesimod | An FDA review mentioned an off-target receptor-binding profile, but specific targets were not detailed. | Bradycardia (milder than fingolimod), dyspnea. |
| Ozanimod | An off-target screening against ~55 receptors, transporters, and ion channels showed no significant interactions at therapeutic concentrations. | Bradycardia (milder than fingolimod), macular edema, hypertension. |
Experimental Protocols for Off-Target Effects Screening
A comprehensive off-target screening strategy for S1P1 receptor agonists typically involves a tiered approach, starting with selectivity profiling against other S1P receptor subtypes, followed by screening against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.
S1P Receptor Subtype Selectivity Screening (Radioligand Binding Assay)
-
Objective: To determine the binding affinity (Ki) of the test compound for S1P receptor subtypes 1 through 5.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing each of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5).
-
Radioligand: A specific radioligand for S1P receptors, such as [³H]-S1P, is used.
-
Assay: A constant concentration of the radioligand is incubated with the receptor-expressing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Detection: Following incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Functional Off-Target Screening (cAMP Assay for Gαi/s-coupled GPCRs)
-
Objective: To assess the functional activity (agonist or antagonist) of the test compound at a panel of Gαi or Gαs-coupled GPCRs.
-
Methodology:
-
Cell Culture: Cell lines expressing the target GPCRs are cultured in multi-well plates.
-
Compound Treatment: Cells are treated with the test compound at various concentrations. For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available kit, often based on technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
Data Analysis: The effect of the test compound on cAMP levels is quantified to determine its agonist or antagonist potency (EC50 or IC50).
-
Broad Off-Target Screening (Commercial Safety Panels)
-
Objective: To identify potential off-target liabilities by screening the test compound against a broad panel of targets known to be associated with adverse drug reactions.
-
Methodology:
-
Panel Selection: A comprehensive safety panel, such as the Eurofins SafetyScreen44 or a similar panel, is chosen. These panels typically include a wide range of GPCRs, ion channels (including hERG), transporters, and enzymes.
-
Assay Formats: A combination of binding assays (e.g., radioligand binding) and functional assays (e.g., enzymatic assays, cellular assays) are employed depending on the target.
-
Screening: The test compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.
-
Hit Identification: A significant inhibition or activation (e.g., >50%) of a target's activity is considered a "hit" and warrants further investigation with dose-response studies to determine the potency of the off-target interaction.
-
Visualizing the Off-Target Screening Workflow and Signaling Pathways
To better illustrate the processes involved in off-target screening and the relevant biological pathways, the following diagrams are provided.
Conclusion
The development of selective S1P1 receptor agonists represents a significant advancement in the treatment of autoimmune diseases. While this compound is designed for high selectivity to minimize off-target effects, a thorough understanding of its potential interactions with other molecular targets is essential for a complete safety assessment. This guide highlights the importance of comprehensive off-target screening and provides a framework for comparing the profiles of different S1P receptor modulators. As more data on this compound and other next-generation S1P1 agonists become available, a clearer picture of their safety and therapeutic advantages will emerge.
A Comparative Guide: BMS-986166 vs. Fingolimod in Lymphocyte Sequestration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of BMS-986166 and fingolimod (B1672674), two prominent sphingosine-1-phosphate (S1P) receptor modulators, with a focus on their efficacy and mechanisms in inducing lymphocyte sequestration.
Executive Summary
BMS-986166 and fingolimod are both oral S1P receptor modulators that induce lymphopenia by sequestering lymphocytes in secondary lymphoid organs. This mechanism is crucial for their therapeutic effects in autoimmune diseases like multiple sclerosis. While both drugs achieve significant reductions in peripheral lymphocyte counts, their pharmacological profiles differ substantially. BMS-986166 is a selective, partial agonist of the S1P receptor subtype 1 (S1P1), designed for an improved safety profile, particularly concerning cardiovascular effects. In contrast, fingolimod is a non-selective, full agonist of multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). This guide delves into the comparative data on their lymphocyte sequestration capabilities, their distinct mechanisms of action, and the experimental protocols employed in their evaluation.
Comparative Efficacy in Lymphocyte Sequestration
Both BMS-986166 and fingolimod have demonstrated robust, dose-dependent reductions in absolute lymphocyte counts (ALC) in clinical studies.
| Feature | BMS-986166 | Fingolimod |
| Mechanism | Selective S1P1 Receptor Partial Agonist | Non-selective S1P Receptor (S1P1, S1P3, S1P4, S1P5) Full Agonist |
| Approved Dose | Currently under clinical development | 0.5 mg once daily (for Multiple Sclerosis) |
| Reported ALC Reduction | - 0.25 mg/day: 53.7% median nadir reduction[1] - 0.5 mg/day: Targeted 65% reduction[2] - 0.75 mg/day: 75.9% median nadir reduction[1] - 1.5 mg/day: 81.9% median nadir reduction[1] | - 0.5 mg/day: ~70-76% reduction from baseline (to 24-30% of baseline values)[3][4] |
| Onset of Action | Dose-dependent reduction observed | Reduction to a steady-state within two weeks[3] |
| Reversibility | ALC recovery begins 7-21 days after last dose, depending on the dosage[1] | Average counts exceed lower limit of normal within 6-8 weeks after discontinuation[3] |
Mechanism of Action and Signaling Pathways
The sequestration of lymphocytes is mediated by the modulation of S1P1 receptors on the surface of lymphocytes. S1P1 signaling is crucial for the egress of lymphocytes from lymph nodes. Both BMS-986166 and fingolimod act as functional antagonists of S1P1. After binding to the receptor, they induce its internalization and degradation, thereby rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues. This leads to their retention and a subsequent reduction in peripheral blood lymphocyte counts.
The key distinction lies in their receptor selectivity and agonist activity. Fingolimod's activity at S1P3 receptors has been associated with some of its adverse effects, such as transient bradycardia.[5] BMS-986166's selectivity for S1P1 and its partial agonism are intended to minimize these off-target effects while retaining the desired immunomodulatory efficacy.[6]
Experimental Protocols
The following sections outline the general methodologies used in the clinical and preclinical evaluation of BMS-986166 and fingolimod for their effects on lymphocyte sequestration.
Clinical Evaluation of Absolute Lymphocyte Count (ALC)
Objective: To determine the pharmacodynamic effect of BMS-986166 and fingolimod on peripheral blood lymphocyte counts in human subjects.
Methodology:
-
Study Design: Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose studies are typically conducted in healthy volunteers. Phase III studies evaluate efficacy and safety in patient populations (e.g., multiple sclerosis).
-
Subject Population: Healthy adult volunteers for initial safety and pharmacodynamic studies, and patients with the target indication for later phase trials.
-
Drug Administration: Oral administration of the investigational drug (BMS-986166 or fingolimod) or placebo at predefined escalating doses and schedules.
-
Blood Sampling: Whole blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., hourly for the first 24 hours, then daily, weekly, and at the end of the study).
-
Lymphocyte Counting: Absolute lymphocyte counts are determined using automated hematology analyzers.
-
Flow Cytometry for Lymphocyte Subsets: To further characterize the effects on different lymphocyte populations (e.g., T cells, B cells, NK cells, and their subsets), flow cytometry is employed.
-
Whole blood is incubated with a panel of fluorescently labeled monoclonal antibodies specific for cell surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4, CD8).
-
Red blood cells are lysed.
-
The remaining white blood cells are analyzed on a flow cytometer to quantify the percentage and absolute number of each lymphocyte subset.
-
-
Data Analysis: The change from baseline in ALC and lymphocyte subsets is calculated for each dose group and compared to placebo. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to describe the relationship between drug exposure and lymphocyte count reduction.
Preclinical Evaluation of Lymphocyte Sequestration
Objective: To assess the in vivo efficacy of S1P receptor modulators in animal models and to investigate the mechanism of lymphocyte sequestration.
Methodology:
-
Animal Models: Rodent models, such as mice or rats, are commonly used. For autoimmune disease studies, models like experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis are employed.
-
Drug Administration: The test compound (e.g., BMS-986166 or fingolimod) is administered orally or via other appropriate routes at various doses.
-
Peripheral Blood Lymphocyte Counting:
-
Blood samples are collected from the animals at specified time points after drug administration.
-
Complete blood counts (CBCs) are performed using an automated hematology analyzer to determine the number of circulating lymphocytes.
-
-
Immunohistochemistry/Immunofluorescence of Lymphoid Tissues:
-
Animals are euthanized, and lymphoid organs (e.g., lymph nodes, spleen) and target tissues (e.g., brain in EAE models) are collected.
-
Tissues are fixed, sectioned, and stained with antibodies against lymphocyte markers (e.g., CD3 for T cells).
-
Microscopy is used to visualize and quantify the presence and distribution of lymphocytes within the tissues, demonstrating their sequestration in lymphoid organs and reduced infiltration into inflamed tissues.
-
-
In Vitro Assays:
-
Receptor Binding Assays: To determine the binding affinity of the compounds to different S1P receptor subtypes.
-
Functional Assays (e.g., GTPγS binding, calcium mobilization): To characterize the agonist/antagonist activity of the compounds at the S1P receptors.
-
Lymphocyte Migration Assays (e.g., Transwell assays): To assess the ability of the compounds to inhibit S1P-induced lymphocyte migration.
-
Conclusion
Both BMS-986166 and fingolimod are effective inducers of lymphocyte sequestration, a key mechanism for their therapeutic utility in autoimmune disorders. While fingolimod is a well-established, non-selective S1P receptor modulator, BMS-986166 represents a next-generation, selective S1P1 partial agonist with the potential for an improved safety profile. The choice between these or other S1P modulators will depend on a comprehensive evaluation of their efficacy, safety, and the specific clinical context. The experimental approaches outlined in this guide provide a framework for the continued investigation and comparison of these and other immunomodulatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 5. Bristol Myers Squibb - U.S. Food and Drug Administration Approves Streamlined Patient Monitoring Requirements and Removal of REMS Programs within Bristol Myers Squibb’s Cell Therapy Labels [news.bms.com]
- 6. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of S1P1 Receptor Selectivity: BMS-986166 vs. Ozanimod
For Immediate Release
This guide provides a detailed comparison of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profiles of BMS-986166 and ozanimod (B609803), two prominent S1P receptor modulators utilized in research and clinical applications for autoimmune diseases. The following analysis is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate an informed understanding of these compounds.
Introduction to S1P Receptor Modulators
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in regulating lymphocyte trafficking from secondary lymphoid organs. Modulation of the S1P1 receptor subtype, in particular, prevents the egress of lymphocytes, thereby reducing the inflammatory responses characteristic of various autoimmune diseases. The selectivity of S1P receptor modulators is a key determinant of their therapeutic window, as off-target effects on other S1P receptor subtypes (S1P2-5) can lead to adverse events.
Ozanimod is an approved oral S1P receptor modulator that selectively targets S1P1 and S1P5. BMS-986166 is a novel S1P1 receptor modulator that is administered as a prodrug and is converted to its active phosphorylated metabolite, BMS-986166-P, in vivo.
Quantitative Comparison of S1P1 Selectivity
The selectivity of BMS-986166-P and ozanimod for the S1P1 receptor has been characterized using various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these compounds across the five S1P receptor subtypes.
Table 1: Functional Potency (EC50, nM) of BMS-986166-P and Ozanimod at S1P Receptors
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Assay Type |
| BMS-986166-P | 0.0079 | N/A | >1000 | 0.13 | 0.032 | cAMP / GTPγS |
| Ozanimod | 0.27 | >10,000 | >10,000 | >10,000 | 3.10 | GTPγS |
N/A: Data not available in the public domain. Data for BMS-986166-P at S1P3, S1P4, and S1P5 are from a GTPγS assay, while the S1P1 value is from a cAMP assay.
Table 2: Binding Affinity (Ki, nM) of Ozanimod at S1P Receptors
| Compound | S1P1 | S1P5 |
| Ozanimod | 0.27 | 2.1 |
Analysis of Selectivity Profiles
Based on the available data, both BMS-986166-P and ozanimod are highly potent at the S1P1 receptor. Ozanimod demonstrates exceptional selectivity for S1P1 and S1P5 over S1P2, S1P3, and S1P4, with over 10,000-fold selectivity against these subtypes in functional assays.[1] Its affinity for S1P1 is approximately 11-fold higher than for S1P5.
BMS-986166-P exhibits extremely high potency for S1P1, with an EC50 value in the picomolar range. It is also a full agonist at S1P4 and S1P5, with high potency. A key differentiating feature is its high selectivity against the S1P3 receptor (>1000 nM), which is associated with cardiovascular side effects. In functional GTPγS binding assays, BMS-986166-P acts as a partial agonist at the S1P1 receptor, with a maximal efficacy of 79% compared to the endogenous ligand S1P.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using radioligand binding assays and functional assays such as GTPγS binding and cAMP assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radioactively labeled ligand.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is quantified.
Experimental Workflow:
Caption: GTPγS Binding Assay Workflow
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a signaling cascade that leads to the sequestration of lymphocytes in the lymph nodes.
Caption: S1P1 Receptor Signaling Pathway
Conclusion
Both BMS-986166 and ozanimod are potent and selective S1P1 receptor modulators. Ozanimod exhibits a clean selectivity profile, primarily targeting S1P1 and S1P5. BMS-986166-P is a highly potent partial agonist of S1P1 with additional full agonist activity at S1P4 and S1P5, and importantly, demonstrates high selectivity against S1P3. The choice between these modulators for research or therapeutic development may depend on the desired level of engagement with S1P4 and S1P5 and the preference for a partial versus a full agonist at the S1P1 receptor. The detailed quantitative data and experimental context provided in this guide are intended to support such critical decisions.
References
A Comparative Analysis of Ponesimod and Ozanimod Efficacy in Relapsing Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of ponesimod (B1679046) and ozanimod (B609803), two selective sphingosine-1-phosphate (S1P) receptor modulators approved for the treatment of relapsing forms of multiple sclerosis (MS). The information presented is supported by data from key clinical trials to aid in research and drug development decision-making.
Mechanism of Action: Targeting Lymphocyte Trafficking
Both ponesimod and ozanimod are oral S1P receptor modulators that exert their therapeutic effects by targeting the migration of lymphocytes.[1] Their primary mechanism involves binding to S1P receptor subtype 1 (S1P1) on lymphocytes.[1][2] This binding action leads to the internalization and degradation of the S1P1 receptors, which in turn prevents lymphocytes from exiting the lymph nodes.[3] The resulting sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes available to infiltrate the central nervous system (CNS), thereby mitigating the inflammatory processes that contribute to nerve damage in multiple sclerosis.[2][4]
While both drugs target S1P1, they exhibit different selectivity profiles. Ponesimod is a selective S1P1 modulator.[5] In contrast, ozanimod is a selective modulator of both S1P1 and S1P5.[2][6] The clinical significance of the additional S1P5 modulation by ozanimod is an area of ongoing research, with S1P5 receptors being expressed on oligodendrocytes in the CNS, suggesting a potential role in regulating the function and migration of these myelin-producing cells.[7][8]
Signaling Pathway
The therapeutic effect of both ponesimod and ozanimod is mediated through the functional antagonism of the S1P1 receptor signaling pathway. By preventing lymphocytes from responding to the natural S1P gradient, these drugs effectively trap the immune cells in the lymphoid organs.
References
- 1. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ZEPOSIA® (ozanimod) Mechanism of Action [zeposia.com]
- 5. Ponesimod Compared With Teriflunomide in Patients With Relapsing Multiple Sclerosis in the Active-Comparator Phase 3 OPTIMUM Study: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ozanimod - Wikipedia [en.wikipedia.org]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
A Head-to-Head Comparison of S1P1 Receptor Agonists for Researchers
A deep dive into the comparative performance, signaling pathways, and experimental evaluation of leading S1P1 receptor agonists.
Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target for a range of autoimmune diseases, most notably multiple sclerosis. Agonists of this receptor modulate lymphocyte trafficking, effectively sequestering autoreactive immune cells in the lymph nodes and preventing their infiltration into the central nervous system. This guide provides a comprehensive head-to-head comparison of prominent S1P1 receptor agonists, presenting key performance data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological processes to aid researchers and drug development professionals in their scientific endeavors.
Performance Comparison of S1P1 Receptor Agonists
The therapeutic efficacy and safety profile of S1P1 receptor agonists are intrinsically linked to their potency, selectivity, and pharmacokinetic properties. While direct head-to-head clinical trials are not always available, a comparative analysis of their pharmacological data offers valuable insights.
Quantitative Comparison of In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (EC50) and binding affinity (Ki) of several key S1P1 receptor agonists against the five S1P receptor subtypes. Lower EC50 and Ki values indicate higher potency and affinity, respectively.
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| Fingolimod (phosphorylated) | EC50: ~0.3 nM | Ki: >10,000 nM | EC50: ~1.4 nM | EC50: ~0.6 nM | EC50: ~0.3 nM |
| Siponimod (B560413) | EC50: 0.39 nM | EC50: >10,000 nM | EC50: >1000 nM | EC50: 750 nM | EC50: 0.98 nM[1] |
| Ozanimod | EC50: 0.16 nM | EC50: >10,000 nM | EC50: >10,000 nM | EC50: >10,000 nM | EC50: 4.4 nM |
| Ponesimod | EC50: 5.7 nM[2] | Ki: >10,000 nM | Ki: ~2,800 nM | Ki: >10,000 nM | Ki: >10,000 nM |
Note: EC50 and Ki values can vary depending on the specific assay conditions and cell types used. The data presented here is a synthesis from multiple sources for comparative purposes.
Comparative Pharmacokinetic Properties
The pharmacokinetic profiles of S1P1 receptor agonists are crucial for determining dosing regimens and managing potential side effects. Key parameters include half-life (t1/2), time to maximum concentration (Tmax), and bioavailability.
| Compound | Half-life (t1/2) | Tmax | Bioavailability | Key Features |
| Fingolimod | 6-9 days | 12-24 hours | High | Long half-life, requires first-dose monitoring for bradycardia.[3] |
| Siponimod | ~30 hours | ~4 hours | High | Shorter half-life than fingolimod, requires CYP2C9 genotyping. |
| Ozanimod | ~21 hours (parent), ~11 days (active metabolite) | ~6-8 hours | High | Dose titration at initiation to mitigate cardiac effects.[4] |
| Ponesimod | ~33 hours[5] | 2-4 hours[5] | ~84%[5] | Rapid and reversible lymphocyte count recovery upon discontinuation.[3] |
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor, a G protein-coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gi/o family of G proteins.[1][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The dissociation of the G protein subunits (Gα and Gβγ) also triggers downstream signaling pathways, including the PI3K-Akt pathway and the Ras-MAPK pathway, which are involved in cell survival, proliferation, and migration.[6]
Experimental Workflows for Agonist Evaluation
The characterization of S1P1 receptor agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. The following diagram illustrates a typical experimental workflow.
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of the S1P1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
Test compounds (S1P1 receptor agonists).
-
Scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Prepare cell membranes from cells overexpressing the S1P1 receptor.
-
In a 96-well plate, add assay buffer, GDP (final concentration 10 µM), and varying concentrations of the test compound.
-
Add the cell membranes (10-20 µg of protein per well) to the plate.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7]
-
Dry the filter plates and add scintillation cocktail to each well.[7]
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[7]
-
Data are analyzed using non-linear regression to determine the EC50 and Emax values for each agonist.
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor, a key mechanism of action for functional antagonists.
Materials:
-
Cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).
-
Cell culture medium.
-
Test compounds (S1P1 receptor agonists).
-
Paraformaldehyde (PFA) for cell fixation.
-
DAPI or Hoechst for nuclear staining.
-
Phosphate-buffered saline (PBS).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Seed the S1P1-GFP expressing cells onto glass-bottom plates or coverslips and allow them to adhere overnight.
-
The following day, replace the culture medium with a serum-free medium and incubate for 2-4 hours to reduce basal receptor activation.
-
Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with PBS to remove the test compounds.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[8]
-
Wash the cells again with PBS and stain the nuclei with DAPI or Hoechst.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify receptor internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles. This can be done using image analysis software to determine the ratio of intracellular to membrane fluorescence.
In Vivo Lymphocyte Depletion Assay
This assay assesses the in vivo efficacy of S1P1 receptor agonists by measuring their ability to reduce the number of circulating lymphocytes in peripheral blood.
Materials:
-
Experimental animals (e.g., mice or rats).
-
Test compounds (S1P1 receptor agonists) formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
Anticoagulant (e.g., EDTA).
-
Automated hematology analyzer or flow cytometer.
-
Antibodies for lymphocyte subpopulation analysis (e.g., anti-CD4, anti-CD8, anti-B220).
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Collect baseline blood samples from each animal via a suitable method (e.g., tail vein or saphenous vein).
-
Administer the test compounds or vehicle control to the animals at the desired doses and route of administration.
-
Collect blood samples at various time points after compound administration (e.g., 4, 8, 24, 48, and 72 hours).
-
Determine the total lymphocyte count in the blood samples using an automated hematology analyzer.
-
For more detailed analysis, use flow cytometry to quantify different lymphocyte subpopulations (e.g., T cells, B cells).
-
Calculate the percentage change in lymphocyte count from baseline for each treatment group at each time point.
-
Analyze the data to determine the dose-response relationship and the time course of lymphocyte depletion for each agonist.[9]
This comprehensive guide provides a framework for the comparative evaluation of S1P1 receptor agonists. By integrating quantitative performance data with detailed experimental methodologies and a clear understanding of the underlying signaling pathways, researchers can make more informed decisions in the selection and development of novel therapeutics targeting the S1P1 receptor.
References
- 1. Sphingosine-1-phosphate receptor signalling in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-986166: Potency and Selectivity Against Other Sphingosine-1-Phosphate (S1P) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational S1P modulator BMS-986166 against established S1P modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod. The focus is on the critical parameters of potency and selectivity, supported by experimental data and detailed methodologies.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Modulation of these receptors, particularly the S1P1 subtype, is a clinically validated therapeutic strategy for autoimmune diseases such as multiple sclerosis. By promoting the internalization and degradation of S1P1 receptors on lymphocytes, S1P modulators effectively sequester these immune cells in the lymph nodes, preventing their infiltration into sites of inflammation.
While the first-generation S1P modulator, Fingolimod, demonstrated broad activity across multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), subsequent research has focused on developing more selective agents. This is driven by the understanding that activity at other S1P subtypes, such as S1P3, may be associated with off-target effects, including cardiovascular adverse events like bradycardia. BMS-986166 (Udifitimod) is a novel, orally active S1P1 receptor modulator designed for high selectivity, aiming for an improved safety and tolerability profile.
Comparative Potency and Selectivity
The following tables summarize the potency (EC50) and binding affinity (Ki) of BMS-986166 in comparison to other S1P modulators across the five S1P receptor subtypes. Potency is a measure of the concentration of a drug required to elicit a half-maximal response in a functional assay, while binding affinity reflects the strength of the interaction between the drug and the receptor.
Table 1: Potency (EC50, nM) of S1P Modulators in a GTPγS Functional Assay
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Data Source |
| BMS-986166-P * | 0.17 | >10000 | >10000 | 0.25 | 0.21 | [1] |
| Fingolimod-P | 0.3 | >10000 | 0.9 | 0.6 | 0.3 | [1] |
| Siponimod | 0.39 | >10000 | >1000 | 750 | 0.98 | [2] |
| Ozanimod | 1.03 | >10000 | >10000 | >10000 | 8.6 | |
| Ponesimod | 5.7 | >1000 | >1000 | >1000 | >1000 | [3] |
Note: BMS-986166 and Fingolimod are pro-drugs that are phosphorylated in vivo to their active forms, BMS-986166-P and Fingolimod-P, respectively.
Table 2: Binding Affinity (Ki, nM) of S1P Modulators in a Radioligand Displacement Assay
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Data Source |
| BMS-986166-P * | 0.08 | >10000 | >10000 | 0.15 | 0.11 | [1] |
| Fingolimod-P | 0.33 | >10000 | 1.3 | 1.0 | 0.34 | [1] |
| Siponimod | 0.4 | >10000 | >1000 | >1000 | 1.1 | [2] |
| Ozanimod | 0.19 | >10000 | >10000 | >10000 | 5.8 | |
| Ponesimod | 0.94 | >1000 | >1000 | >1000 | >1000 | [3] |
Note: BMS-986166 and Fingolimod are pro-drugs that are phosphorylated in vivo to their active forms, BMS-986166-P and Fingolimod-P, respectively.
As the data illustrates, BMS-986166 demonstrates high potency and binding affinity for the S1P1 receptor, comparable to or exceeding that of other modulators. Critically, it exhibits exceptional selectivity, with over 10,000-fold selectivity for S1P1 over the S1P3 receptor. This high degree of selectivity is a key differentiator, suggesting a potentially lower risk of S1P3-mediated side effects.
S1P Receptor Signaling Pathway
Activation of S1P1 by an agonist leads to the coupling of inhibitory G proteins (Gαi), initiating a downstream signaling cascade. This cascade ultimately results in the internalization of the S1P1 receptor, leading to functional antagonism and the sequestration of lymphocytes in lymph nodes.
References
Comparative Analysis of BMS-960 Cross-Reactivity on Sphingosine-1-Phosphate (S1P) Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of BMS-960, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Due to the limited availability of public quantitative data for this compound, this document leverages data from a structurally related and well-characterized S1P1 modulator from Bristol Myers Squibb, BMS-986166, to provide a representative analysis of the expected selectivity profile.
Introduction to S1P Receptors and Selective Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates numerous physiological processes, including immune cell trafficking, cardiac function, and vascular development, by activating five distinct G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5.[1] While agonism of the S1P1 receptor is a validated therapeutic strategy for autoimmune diseases, off-target effects on other S1P receptor subtypes, particularly S1P3, have been linked to adverse effects such as bradycardia.[1] Consequently, the development of S1P1-selective modulators with minimal cross-reactivity is a key objective in the field.
Cross-Reactivity Profile of S1P1-Selective Modulators
While specific quantitative cross-reactivity data for this compound against all S1P receptor subtypes is not publicly available, the compound is described as a potent and selective S1P1 receptor agonist. To illustrate the expected selectivity, this guide presents the cross-reactivity data for the closely related compound, BMS-986166. The data is sourced from preclinical pharmacology studies.
Table 1: Comparative Binding Affinity (Ki) of S1P Receptor Modulators
| Compound | S1P1 Ki (nM) | S1P2 Ki (nM) | S1P3 Ki (nM) | S1P4 Ki (nM) | S1P5 Ki (nM) |
| BMS-986166-P* | 0.12 | >10,000 | 2,300 | 440 | 1.1 |
| Fingolimod-P | 0.33 | >10,000 | 0.55 | 0.93 | 0.29 |
Note: BMS-986166 is a prodrug that is phosphorylated in vivo to its active form, BMS-986166-P.
Table 2: Comparative Functional Activity (EC50) of S1P Receptor Modulators in a GTPγS Binding Assay
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) |
| BMS-986166-P* | 0.25 | >10,000 | >10,000 | 1,200 | 1.8 |
| Fingolimod-P | 0.16 | >10,000 | 0.31 | 1.1 | 0.14 |
Note: BMS-986166 is a prodrug that is phosphorylated in vivo to its active form, BMS-986166-P.
The data for BMS-986166-P demonstrates high potency for the S1P1 receptor with significant selectivity over S1P2 and S1P3. While there is some activity at S1P5, the selectivity margin over S1P3 is a key differentiator from the first-generation S1P modulator, Fingolimod.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a signaling cascade that is central to its role in regulating lymphocyte trafficking. The diagram below illustrates the canonical S1P1 signaling pathway.
Figure 1: S1P1 Receptor Signaling Pathway
Experimental Protocols
The determination of cross-reactivity and functional activity of compounds like this compound on S1P receptors involves a series of standardized in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the S1P receptors by competing with a radiolabeled ligand.
Figure 2: Radioligand Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 0.5% fatty acid-free BSA, at pH 7.5.
-
Competition Reaction: Membranes are incubated with a fixed concentration of a radiolabeled S1P receptor ligand (e.g., [³²P]S1P) and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: The reaction mixture is filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying the activation of G proteins coupled to the S1P receptors.
Figure 3: GTPγS Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation: As in the binding assay, membranes are prepared from cells overexpressing the S1P receptor of interest.
-
Assay Buffer: The assay buffer typically contains 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% fatty acid-free BSA, at pH 7.4.
-
Reaction: Membranes are incubated with [³⁵S]GTPγS in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Detection: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The data are plotted as specific [³⁵S]GTPγS binding versus the log concentration of the test compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) values are determined using non-linear regression.
Conclusion
The development of highly selective S1P1 receptor modulators is a critical endeavor for the treatment of autoimmune diseases, aiming to maximize therapeutic efficacy while minimizing mechanism-based side effects. While direct quantitative cross-reactivity data for this compound is not widely published, the available information and data from the analogous compound BMS-986166 strongly suggest a profile of high potency and selectivity for the S1P1 receptor over other S1P receptor subtypes, particularly the S1P3 receptor. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of S1P receptor modulator selectivity, which is essential for the advancement of this therapeutic class.
References
Safety Operating Guide
Proper Disposal of BMS-960: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for BMS-960, a research compound. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, the following procedures are based on established best practices for the disposal of potent, research-grade organic compounds.
Immediate Safety and Handling Protocols
Prior to any handling or disposal of this compound, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department and review all available safety information. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste must be conducted in a systematic and compliant manner to ensure the safety of laboratory personnel and the protection of the environment.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes, but is not limited to:
-
Unused or expired neat compound.
-
Contaminated solvents and reaction mixtures.
-
Aqueous solutions used in extractions or washes.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate this compound waste from all other laboratory waste streams to prevent inadvertent chemical reactions. Halogenated and non-halogenated solvent waste containing this compound should also be collected separately if required by your institution.
-
-
Container Selection and Labeling:
-
Select a robust, leak-proof waste container that is chemically compatible with this compound and any associated solvents.
-
The container must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and an accurate estimation of its concentration. List all other components of the waste mixture, including solvents.
-
-
Waste Accumulation and Storage:
-
All transfers of this compound waste into the designated container must be performed inside a chemical fume hood.
-
Keep the waste container securely sealed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secured satellite accumulation area. This area should have secondary containment to mitigate any potential spills.
-
-
Final Disposal:
-
Do not attempt to dispose of this compound down the drain or in the regular solid waste trash.
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste. Adhere strictly to their pickup schedules and procedures.
-
Quantitative Data for Safe Handling
| Parameter | Guideline | Rationale |
| Container Fill Volume | Do not exceed 90% of the container's total capacity. | To prevent spills due to overfilling and to allow for vapor expansion. |
| Satellite Accumulation Time | Adhere to institutional and local regulations (often not exceeding 90-180 days). | To ensure timely disposal and minimize the risks associated with long-term storage of hazardous waste. |
| Emergency Spill Kit | Must be readily accessible and appropriate for organic compounds. | To ensure a rapid and effective response in the event of an accidental release. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Essential Safety and Logistical Information for Handling Potent Research Compounds (Exemplified by BMS-960)
Disclaimer: A specific Material Safety Data Sheet (MSDS) for a compound designated "BMS-960" is not publicly available. This guide provides essential safety and logistical information based on general best practices for handling potent, novel research compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult the specific MSDS for any chemical being handled.[1][2][3][4] Adherence to institutional and national safety regulations is mandatory.
This document provides procedural, step-by-step guidance to directly address operational questions concerning the safe handling of potent research compounds, ensuring the well-being of laboratory personnel and the integrity of research.
Risk Assessment and Hazard Evaluation
Before handling any new or potent chemical, a comprehensive risk assessment is crucial to identify potential hazards and implement appropriate control measures.[1][2][3][4][5] This process involves evaluating the toxicological properties of the substance, the procedures to be performed, and the potential for exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent research compounds. The required level of PPE depends on a risk assessment that considers the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[6][7][8][9][10]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[6] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[6][7] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Experimental Protocols: Handling and Workflow
A systematic approach to handling potent compounds is essential to ensure safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.[6]
Methodology for a Hypothetical In Vitro Kinase Assay:
-
Compound Solubilization: Dissolve the potent compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. This should be done in a chemical fume hood.
-
Serial Dilutions: Perform serial dilutions of the stock solution to achieve the desired final concentrations for the assay.
-
Assay Plate Preparation: Add the diluted compound, kinase, substrate, and ATP to a multi-well plate.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration to allow the enzymatic reaction to occur.
-
Detection: Add a detection reagent and measure the signal (e.g., luminescence, fluorescence) to determine the extent of the kinase reaction.
-
Data Analysis: Analyze the data to determine the inhibitory activity of the compound.
Spill Management and Decontamination
A spill kit with appropriate PPE, absorbent materials, and cleaning agents should be readily available.[11] All personnel must be trained in its use. In the event of a spill, the area should be immediately secured, and cleanup should be performed by trained personnel wearing appropriate PPE.[12][13]
Decontamination procedures are crucial for cleaning surfaces and equipment that have come into contact with potent compounds.[14][15] The effectiveness of a decontamination agent will depend on the chemical nature of the compound.
Disposal Plan
The disposal of potent research compounds and contaminated materials must be handled as hazardous waste and in accordance with institutional and local regulations.[16][17][18][19]
| Waste Type | Disposal Procedure | Rationale |
| Unused Product | - Dispose of through a certified hazardous waste vendor.- Ensure the container is compatible with the chemical.- Clearly label the container with the contents. | To prevent environmental contamination and ensure safe handling by waste management personnel.[16] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | To minimize handling of contaminated items and prevent accidental exposure.[6][11] |
| Contaminated PPE (e.g., gloves, lab coat) | - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | To prevent cross-contamination and ensure proper disposal of contaminated items.[6][11] |
| Liquid Waste (e.g., cell culture media) | - Collect in a sealed, leak-proof container.- Label with the chemical name and "Hazardous Waste."- Do not dispose of down the drain. | To prevent the release of potent compounds into the water system.[16][18] |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a research compound like a kinase inhibitor.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. sia-toolbox.net [sia-toolbox.net]
- 3. acs.org [acs.org]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. intersolia.com [intersolia.com]
- 6. benchchem.com [benchchem.com]
- 7. escopharma.com [escopharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 10. agnopharma.com [agnopharma.com]
- 11. benchchem.com [benchchem.com]
- 12. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. gerpac.eu [gerpac.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
